molecular formula C24H24N2O3S B15565147 SZL P1-41 CAS No. 222716-34-9

SZL P1-41

Cat. No.: B15565147
CAS No.: 222716-34-9
M. Wt: 420.5 g/mol
InChI Key: JKIXLEKBXHMXTN-UHFFFAOYSA-N
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Description

SZL-P1-41 is a chromone that is 3-(1,3-benzothiazol-2-yl)-8-(1-piperidinylmethyl)chromen-4-one bearing additional ethyl and hydroxy substituents at positions 6 and 7 respectively. It has a role as an antineoplastic agent and an EC 6.3.2.19 (ubiquitin--protein ligase) inhibitor. It is a member of benzothiazoles, a member of chromones, a member of piperidines and a member of phenols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,12,14,27H,2-3,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIXLEKBXHMXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of SZL P1-41

Introduction

This compound, also known as compound #25, is a potent and specific small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2).[1][2] Skp2 is the substrate receptor component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex, a critical regulator of cell cycle progression and protein degradation.[3] Overexpression of Skp2 is a common feature in many human cancers, where it functions as an oncoprotein by targeting tumor suppressor proteins for proteasomal degradation.[3] This makes Skp2 an attractive therapeutic target. This compound was identified through structure-based high-throughput virtual screening and has demonstrated significant anti-tumor activity in preclinical models.[1][4] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of the SCFSkp2 E3 ubiquitin ligase complex assembly.[4] The SCF complex consists of the scaffold protein Cullin-1, the RING-box protein Rbx1, the adaptor protein Skp1, and one of many F-box proteins (like Skp2) that recruit specific substrates for ubiquitination.[1]

This compound functions by:

  • Direct Binding to Skp2: The compound physically interacts with the F-box domain of Skp2.[5] Specific binding sites have been identified as the Trp97 and Asp98 residues.[1][3]

  • Disruption of Skp2-Skp1 Interaction: By occupying these critical residues, this compound sterically hinders and prevents the necessary association between Skp2 and the adaptor protein Skp1.[1][4][6]

  • Inhibition of SCFSkp2 Complex Formation: The failure of Skp2 to bind with Skp1 prevents its incorporation into the larger SCF complex, thereby inactivating its E3 ligase activity.[3][5]

  • Selective Activity: this compound demonstrates high selectivity for the SCFSkp2 complex. It does not significantly affect the activity of other SCF complexes that utilize different F-box proteins, such as Fbw7 and β-TrCP.[5][7]

This targeted disruption of the SCFSkp2 complex assembly is the foundational event that triggers the downstream anti-cancer effects of the molecule.

Skp1 Skp1 Cullin1 Cullin-1 Skp1->Cullin1 Binds Skp2 Skp2 (F-box Domain) Skp2->Skp1 Binds Substrate Substrate (e.g., p27, Akt) Skp2->Substrate Recruits Rbx1 Rbx1 Cullin1->Rbx1 Binds Ub Ubiquitin Rbx1->Ub Transfers SZL This compound iSkp2 Skp2 SZL->iSkp2 Binds to F-box Domain iSkp1 Skp1 iSkp2->iSkp1 Interaction Blocked cluster_outcomes Cellular Outcomes SZL This compound Skp2 SCF-Skp2 Complex SZL->Skp2 Inhibits p27_deg p27 Degradation Skp2->p27_deg Promotes Akt_ubi Akt Ubiquitination Skp2->Akt_ubi Promotes CellCycle Cell Cycle Progression p27 p27 p27->CellCycle Inhibits Senescence Cellular Senescence p27->Senescence Induces Akt Akt p27_deg->p27 Reduces Glycolysis Aerobic Glycolysis Akt_ubi->Glycolysis Promotes Apoptosis Apoptosis Glycolysis->Apoptosis Inhibition Induces cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis start Seed Cells in Plate incubate1 Incubate 24h (Adhesion) start->incubate1 treat Add this compound (Varying Doses) incubate1->treat incubate2 Incubate 48-96h treat->incubate2 harvest Harvest Cells incubate2->harvest stain Stain with Trypan Blue harvest->stain count Count Viable Cells (Hemocytometer) stain->count end Calculate IC50 count->end

References

The Role of SZL P1-41 in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SZL P1-41 is a potent and specific small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1][2][3] Overexpressed in a variety of human cancers, Skp2 plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins for proteasomal degradation.[4][5] this compound disrupts the formation of the active Skp2-SCF complex, leading to the accumulation of key cell cycle inhibitors, thereby inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell cycle regulation, a summary of key quantitative data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound, also known as compound #25, was identified through structure-based high-throughput virtual screening as a specific inhibitor of Skp2.[4][6][7] It binds to the F-box domain of Skp2, sterically hindering its association with Skp1, a necessary step for the assembly of the functional SCF E3 ligase complex.[2][5] This selective inhibition prevents the ubiquitination and subsequent degradation of Skp2 substrates, most notably the cyclin-dependent kinase (CDK) inhibitors p27Kip1 and p21Cip1.[5] The stabilization of these proteins restores cell cycle checkpoint control, making this compound a promising therapeutic candidate for cancers with Skp2 overexpression.[6]

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C₂₄H₂₄N₂O₃S
Molecular Weight 420.52 g/mol [1]
CAS Number 222716-34-9[3]
Purity ≥98%[8]
Solubility Soluble to 5 mM in DMSO (with gentle warming) and to 20 mM in 1eq. HCl.[8][8]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly targeting the Skp2 protein. By preventing the Skp2-Skp1 interaction, it effectively inactivates the SCF-Skp2 E3 ubiquitin ligase complex.[1][7] This leads to the accumulation of p27 and p21, which in turn inhibit cyclin-CDK complexes, primarily CDK2/cyclin E and CDK2/cyclin A, arresting the cell cycle at the G1/S transition.[5][9] Furthermore, this compound has been shown to inhibit the Skp2-mediated ubiquitination of Akt, a key protein in cell survival and glycolysis pathways.[8] This dual action of inducing cell cycle arrest and inhibiting pro-survival signaling contributes to its potent anti-tumor activity.[2]

SZL_P1_41_Pathway cluster_SCF SCF Complex Assembly cluster_substrates Skp2 Substrates cluster_outcomes Cellular Outcomes Skp2 Skp2 Skp1 Skp1 Skp2->Skp1 Interaction Cul1 Cullin-1 Skp1->Cul1 SCF_active Active SCF-Skp2 E3 Ligase Skp1->SCF_active Rbx1 Rbx1 Cul1->Rbx1 Cul1->SCF_active Rbx1->SCF_active SZL_P1_41 This compound SZL_P1_41->Skp2 p27 p27 CellCycleArrest Cell Cycle Arrest (G1/S) p27->CellCycleArrest Inhibits CDKs Akt Akt GlycolysisInhibition Inhibition of Glycolysis Akt->GlycolysisInhibition Inhibited Activation SCF_active->p27 Ubiquitination & Degradation SCF_active->Akt Ubiquitination & Activation Senescence Senescence CellCycleArrest->Senescence Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines and in vivo models.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
PC3Prostate CancerCell ViabilityIC50Not specified, but dose-dependent reduction in survival.[3][3]
LNCaPProstate CancerCell ViabilityIC50Not specified, but dose-dependent reduction in survival.[3][3]
A549Lung CancerCell ViabilityIC50Not specified, but dose-dependent reduction in survival.[6][6]
H460Non-small cell lung cancerCell ViabilityIC505.15 µM[4]
U87GlioblastomaCell ViabilityIC5020.2 µM[10]
U138GlioblastomaCell ViabilityIC5065.16 µM[10]
LNZ308GlioblastomaCell ViabilityIC5039.12 µM[10]
769-PClear cell renal cell carcinomaCell ViabilityIC5020.66 µM[11]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentOutcomeReference
A549Lung Cancer40 and 80 mg/kgReduced tumor volume[3]
PC3Prostate Cancer40 and 80 mg/kgReduced tumor volume[3]

Detailed Experimental Protocols

In Vitro Skp2-Skp1 Binding Assay (GST Pull-down)

This assay assesses the ability of this compound to disrupt the interaction between Skp2 and Skp1.

GST_Pulldown_Workflow start Start incubation Incubate GST-Skp1 with Glutathione-Sepharose beads start->incubation binding Add purified Skp2 protein and this compound (or DMSO) incubation->binding washing Wash beads to remove unbound proteins binding->washing elution Elute bound proteins washing->elution analysis Analyze by SDS-PAGE and Western Blot for Skp2 elution->analysis end End analysis->end MTT_Assay_Workflow start Start seeding Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate start->seeding adherence Allow cells to adhere for 24 hours seeding->adherence treatment Treat with various concentrations of this compound (and DMSO control) adherence->treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT solution to each well and incubate for 2-4 hours incubation->mtt_addition solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals mtt_addition->solubilization measurement Read absorbance on a microplate reader solubilization->measurement end End measurement->end

References

The Skp2 Inhibitor SZL P1-41: A Technical Guide to its Mechanism and Application in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor SZL P1-41 and its role in inducing apoptosis in cancer cells. This compound is a specific inhibitor of the S-phase kinase-associated protein 2 (Skp2), a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1][2][3] Overexpression of Skp2 is common in many cancers and is associated with the degradation of tumor suppressor proteins, leading to uncontrolled cell proliferation and survival.[3][4] this compound offers a targeted approach to counteract these effects by disrupting the Skp2-mediated protein degradation pathway, ultimately leading to cancer cell death.

Core Mechanism of Action

This compound functions by directly binding to the F-box domain of Skp2, which prevents its crucial interaction with Skp1.[2][5] This disruption of the Skp2-Skp1 complex assembly inhibits the formation of a functional SCF-Skp2 E3 ubiquitin ligase.[1][2] The primary consequence of this inhibition is the stabilization and accumulation of key tumor suppressor proteins that are normally targeted for degradation by Skp2. These include the cyclin-dependent kinase (CDK) inhibitors p27Kip1 and p21Cip1.[2][4][5] The accumulation of p27 and p21 leads to cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis.[6]

Furthermore, this compound has been shown to inhibit the Skp2-mediated ubiquitination of Akt, a key signaling molecule in cell survival and metabolism.[7][8][9] This contributes to the suppression of glycolysis, a metabolic pathway often exploited by cancer cells for rapid growth.[4][7] The dual action of inducing cell cycle arrest/apoptosis and inhibiting cancer cell metabolism makes this compound a promising candidate for cancer therapy.

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (μM)Effective Concentration (μM)Observed EffectsReference
PC3Prostate Cancer5.615 - 20Induction of p27 and p21, apoptosis[5][10]
LNCaPProstate Cancer1.22Not specifiedReduced cell survival[11]
A549Lung CancerNot specifiedNot specifiedReduced tumor volume in xenografts[12]
H460Non-Small Cell Lung Cancer5.15Not specifiedStronger inhibitory effects than other Skp2 inhibitors

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageAdministration RouteObserved EffectsReference
Nude mice with A549 xenograftsLung Cancer40 and 80 mg/kgIntraperitoneal (i.p.)Reduced tumor volume[12]
Nude mice with PC3 xenograftsProstate Cancer40 and 80 mg/kgIntraperitoneal (i.p.)Reduced tumor volume[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture
  • PC3 and LNCaP Cells: These prostate cancer cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

  • A549 Cells: This lung adenocarcinoma cell line is commonly grown in Ham's F12K or DMEM medium, supplemented with 10% FBS and glutamine.[13]

  • General Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[14]

Preparation of this compound
  • In Vitro Studies: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 5 mg/mL or 11.89 mM).[1] For cell-based assays, the stock solution is further diluted in the appropriate cell culture medium to the desired final concentration.

  • In Vivo Studies: For intraperitoneal injection, a working solution can be prepared by dissolving the DMSO stock solution in a vehicle such as a mixture of PEG300, Tween80, and ddH2O, or in corn oil.[1]

Cell Viability Assay (Trypan Blue Exclusion Method)
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 12-well plate and allow them to adhere for 24 hours.[1]

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO). The medium should be refreshed every two days.[1]

  • Harvesting: After the desired incubation period (e.g., 4 days), harvest the cells by trypsinization.[1]

  • Staining: Resuspend the cell pellet in a known volume of PBS and mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[1]

  • Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a microscope.[1]

  • Calculation: Calculate the percentage of viable cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified duration (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Skp2, p27, p21, Akt, and a loading control like β-actin or Lamin B) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL Western blotting substrate and an imaging system.

In Vivo Ubiquitination Assay
  • Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged ubiquitin, the substrate protein of interest (e.g., p27), and Skp2.

  • Treatment: Treat the transfected cells with this compound or a vehicle control. It is also common to treat with a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins.

  • Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Pull-down: Incubate the cell lysates with Ni-NTA agarose (B213101) beads to pull down His-tagged ubiquitinated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins and analyze them by Western blotting using an antibody against the substrate protein (e.g., p27). A reduction in the high-molecular-weight smear in the this compound-treated sample indicates inhibition of ubiquitination.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow.

SZL_P1_41_Mechanism SZL This compound Skp2 Skp2 SZL->Skp2 Skp1 Skp1 Skp2->Skp1 Cullin1 Cullin-1 Skp1->Cullin1 p27 p27 Rbx1 Rbx1 Cullin1->Rbx1 Degradation Proteasomal Degradation Rbx1->Degradation Ubiquitination p27->Degradation p21 p21 p21->Degradation Akt Akt Akt->Degradation p27_acc p27 Accumulation p21_acc p21 Accumulation Akt_stab Akt Stabilization Arrest Cell Cycle Arrest (G1/S) Apoptosis Apoptosis Arrest->Apoptosis Glycolysis Glycolysis Inhibition p27_acc->Arrest p21_acc->Arrest Akt_stab->Glycolysis Experimental_Workflow cluster_assays Downstream Assays start Start culture 1. Cell Culture (e.g., PC3, A549) start->culture treatment 2. Treatment This compound (various concentrations) Vehicle Control (DMSO) culture->treatment harvest 3. Cell Harvesting treatment->harvest viability Cell Viability (Trypan Blue) harvest->viability apoptosis Apoptosis Assay (Annexin V/PI) harvest->apoptosis western Western Blot (p27, p21, Akt) harvest->western ubiquitination Ubiquitination Assay (in vivo) harvest->ubiquitination analysis 4. Data Analysis viability->analysis apoptosis->analysis western->analysis ubiquitination->analysis conclusion Conclusion analysis->conclusion

References

The SKP2 Inhibitor SZL P1-41: A Technical Guide to its Effects on Cancer Stem Cell Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, progression, and therapeutic resistance. A promising strategy in oncology is the targeted elimination of this resilient cell population. This technical guide provides an in-depth analysis of the small molecule inhibitor SZL P1-41 and its effects on cancer stem cell survival. This compound functions as a specific inhibitor of S-phase kinase-associated protein 2 (SKP2), a critical component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. By disrupting the SKP2-SKP1 interaction, this compound inhibits the degradation of key tumor suppressor proteins, leading to cell cycle arrest, apoptosis, and a reduction in cancer stem cell populations. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target: The SKP2-SCF Complex

This compound, also known as compound #25, was identified through structure-based high-throughput virtual screening as a potent and specific inhibitor of SKP2.[1] SKP2 is the F-box protein component of the SCF E3 ubiquitin ligase complex, which is responsible for recognizing and targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[2] In numerous cancers, SKP2 is overexpressed and correlates with poor prognosis.[3] Its oncogenic role is largely attributed to its mediation of the degradation of cell cycle inhibitors, most notably p27Kip1 (p27).[3] By targeting p27 for degradation, SKP2 promotes cell cycle progression from G1 to S phase.

Beyond its role in cell cycle regulation, the SKP2-SCF complex also targets other proteins for ubiquitination, including the serine/threonine kinase Akt.[4] The ubiquitination of Akt by SKP2 is crucial for its activation, which in turn promotes cell survival and aerobic glycolysis, a metabolic hallmark of cancer cells.[4] Given its central role in promoting cell proliferation and survival, SKP2 has emerged as a compelling target for anti-cancer drug development.

This compound exerts its inhibitory effect by binding directly to SKP2, specifically to residues Trp97 and Asp98, thereby preventing its interaction with SKP1.[3][4] This disruption of the SKP2-SKP1 complex formation is essential for the assembly and function of the SKP2-SCF E3 ligase.[1] Consequently, this compound treatment leads to the accumulation of SKP2 substrates, triggering anti-tumor effects.

Mechanism of Action of this compound on Cancer Stem Cell Survival

The inhibitory action of this compound on the SKP2-SCF complex initiates a cascade of events that collectively suppress the survival and self-renewal of cancer stem cells. These effects are primarily mediated through three interconnected pathways: induction of cell cycle arrest and senescence, promotion of apoptosis, and inhibition of cancer-associated metabolic pathways.

  • Induction of Cell Cycle Arrest and Senescence: By preventing the degradation of p27, this compound treatment leads to the accumulation of this cyclin-dependent kinase inhibitor.[5] Elevated levels of p27 halt the cell cycle in the G1 phase, thereby inhibiting proliferation. In some cancer cells, this sustained cell cycle arrest can lead to a state of irreversible growth arrest known as cellular senescence.

  • Promotion of Apoptosis: The accumulation of tumor suppressor proteins and the inhibition of pro-survival signaling pathways, such as the Akt pathway, contribute to the induction of apoptosis in cancer cells and cancer stem cells.[6] While the precise apoptotic signaling cascade activated by this compound can be cell-type dependent, it represents a key mechanism for reducing the CSC population.

  • Inhibition of Aerobic Glycolysis: SKP2-mediated ubiquitination and activation of Akt are critical for promoting aerobic glycolysis (the Warburg effect), a metabolic adaptation that provides cancer cells with the necessary energy and building blocks for rapid proliferation. By inhibiting the SKP2-Akt axis, this compound curtails this metabolic advantage, thereby suppressing the survival of highly metabolic cancer stem cells.[5]

The culmination of these effects is a significant reduction in the cancer stem cell population and a diminished capacity for self-renewal, as demonstrated by a decrease in tumorsphere formation.[5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data available on the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate Cancer5.61[3]
LNCaPProstate Cancer1.22[3]
769-PClear Cell Renal Cell Carcinoma20.66
H460Non-Small Cell Lung Cancer5.15[3]
TAIL7T-cell Acute Lymphoblastic Leukemia30[3]

Table 2: In Vivo Efficacy of this compound

Xenograft ModelCancer TypeDosageAdministrationOutcomeReference
A549Lung Cancer40 mg/kg, 80 mg/kgIntraperitonealDose-dependent reduction in tumor volume[6]
PC3Prostate Cancer40 mg/kg, 80 mg/kgIntraperitonealDose-dependent reduction in tumor volume[6]
769-PClear Cell Renal Cell Carcinoma80 mg/kg/dayIntraperitonealInhibition of tumor growth

Table 3: Effects of this compound on Cancer Stem Cell Properties

Cell LineCancer TypeAssayTreatmentOutcomeReference
Prostate Cancer CellsProstate CancerCancer Stem Cell PopulationDose-dependent treatment with this compoundReduction in the population of cancer stem cells[5]
Glioma Cell LinesGliomaSphere Formation AssayKnockdown of SKP2 (mimicking this compound effect)Reduced number of tumorspheres[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer stem cell survival.

Cell Viability and IC50 Determination Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in their respective complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Harvest and wash cancer cells to obtain a single-cell suspension.

  • Cell Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks. Culture the cells in a serum-free medium supplemented with growth factors such as EGF and bFGF.

  • Drug Treatment: Add various concentrations of this compound or vehicle control to the culture medium at the time of seeding.

  • Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO2, without disturbing the plates.

  • Sphere Counting: Count the number of spheres (tumorspheres) with a diameter greater than a predefined size (e.g., 50 µm) under a microscope.

  • Data Analysis: Calculate the sphere formation efficiency (SFE) as (number of spheres formed / number of cells seeded) x 100%. Compare the SFE between treated and control groups.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 40 or 80 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group to generate tumor growth curves. Compare the final tumor weights between the groups.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.

SZL_P1_41_Mechanism_of_Action cluster_SCF_Complex SKP2-SCF E3 Ligase Complex SKP2 SKP2 SKP1 SKP1 SKP2->SKP1 p27 p27 SKP2->p27 Targets for Degradation Akt Akt SKP2->Akt Promotes Ubiquitination & Activation CUL1 CUL1 SKP1->CUL1 RBX1 RBX1 CUL1->RBX1 SZL_P1_41 This compound SZL_P1_41->SKP2 Inhibits Interaction with SKP1 Proteasome Proteasome p27->Proteasome Degradation Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p27->Cell_Cycle_Arrest Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Glycolysis Aerobic Glycolysis Akt->Glycolysis Promotes Ub Ubiquitin CSC_Survival Cancer Stem Cell Survival & Self-Renewal Cell_Cycle_Arrest->CSC_Survival Apoptosis->CSC_Survival Glycolysis->CSC_Survival

Caption: Mechanism of action of this compound.

Experimental_Workflow_Xenograft start Start cell_culture 1. Cancer Cell Culture (e.g., PC3, A549) start->cell_culture injection 2. Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth 3. Monitor Tumor Growth injection->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups (Tumor Volume ~100 mm³) tumor_growth->randomization treatment 5. Administer this compound (e.g., 40-80 mg/kg IP) or Vehicle Control randomization->treatment measurement 6. Measure Tumor Volume (every 2-3 days) treatment->measurement endpoint 7. Endpoint (e.g., 21-28 days) measurement->endpoint Repeat until endpoint analysis 8. Excise Tumors & Analyze Data (Tumor Weight, Growth Curves) endpoint->analysis end End analysis->end

Caption: In vivo xenograft experimental workflow.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental machinery of cancer cell proliferation and survival. Its ability to specifically inhibit the SKP2-SCF E3 ligase complex leads to a multi-pronged attack on cancer stem cells by inducing cell cycle arrest, promoting apoptosis, and disrupting their metabolic advantages. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other SKP2 inhibitors. Future research should focus on elucidating the full spectrum of its effects on different cancer stem cell populations and its potential in combination therapies to overcome treatment resistance.

References

SZL P1-41: A Technical Analysis of its Impact on Tumor Metabolism and Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-phase kinase-associated protein 2 (Skp2), an F-box protein, is a critical component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex. Its overexpression in numerous cancers is linked to enhanced cell cycle progression, survival, and oncogenesis, making it a prime therapeutic target. SZL P1-41 has been identified as a specific small-molecule inhibitor of Skp2. This document provides a detailed examination of the mechanism of action of this compound, with a core focus on its profound effects on tumor metabolism, particularly the inhibition of aerobic glycolysis (the Warburg effect). We present quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual diagrams of the key signaling pathways it modulates.

Core Mechanism of Action: Inhibition of SCF-Skp2 Complex Formation

This compound functions by directly targeting Skp2 and disrupting its essential interaction with Skp1, a requisite step for the assembly of a functional SCF-Skp2 E3 ligase complex.[1][2][3][4] Identified through structure-based virtual screening, this compound binds to a pocket within the F-box domain of Skp2, specifically interacting with residues such as Trp97 and Asp98.[5][6] This binding sterically hinders the association of Skp2 with Skp1, thereby inactivating the entire E3 ligase complex.[6][7] Consequently, the ubiquitination and subsequent proteasomal degradation of key Skp2 substrates are blocked. This inhibitory action is selective for the Skp2-containing SCF complex and does not affect other SCF complexes, such as those containing Fbw7 or β-TrCP.[3]

cluster_0 Normal SCF-Skp2 Assembly cluster_1 Action of this compound Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Binds SCF_Complex Active SCF-Skp2 E3 Ligase Complex Skp2->SCF_Complex Forms SZL_P1_41 This compound Skp2_inhibited Skp2 SZL_P1_41->Skp2_inhibited Binds to F-box domain Inactive_Complex Assembly Blocked Skp2_inhibited->Inactive_Complex Skp1_2 Skp1 Skp1_2->Inactive_Complex Interaction Prevented

Fig 1. Mechanism of this compound Action.

Reprogramming Tumor Metabolism: The Shift from Glycolysis

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon that provides metabolic intermediates for rapid proliferation. This compound counters this by reprogramming cellular metabolism, primarily by inhibiting glycolysis and promoting a shift towards the more efficient Tricarboxylic Acid (TCA) cycle.[5][8] This metabolic reprogramming is a direct consequence of the stabilization of key Skp2 substrates.

Downregulation of the Akt Signaling Pathway

The serine/threonine kinase Akt is a potent driver of glycolysis. Skp2 mediates the K63-linked ubiquitination of Akt, a post-translational modification essential for its membrane translocation and subsequent activation by phosphorylation.[7] By inhibiting the SCF-Skp2 complex, this compound prevents Akt ubiquitination.[2][9] This lack of activation impairs the entire Akt signaling cascade, leading to reduced glucose uptake and suppression of the glycolytic pathway.[9]

Stabilization of IDH1/2 and Promotion of the TCA Cycle

Isocitrate Dehydrogenase (IDH) 1 and 2 are critical enzymes in the TCA cycle. Skp2 targets IDH1/2 for degradation, thereby suppressing the TCA cycle and favoring a metabolic shift towards glycolysis.[8] Treatment with this compound inhibits this degradation, leading to the accumulation of IDH1/2.[8] The increased levels of these enzymes enhance TCA cycle activity, promoting oxidative phosphorylation over aerobic glycolysis.[5][8]

Consequent Reduction in Lactate (B86563) Production

A direct and measurable outcome of glycolysis inhibition is a decrease in the production and secretion of lactate, the end-product of aerobic glycolysis.[10][11] Studies have demonstrated that pharmacological inhibition of Skp2 with this compound significantly suppresses lactate production in cancer cell lines.[12] This not only indicates a reduction in glycolytic flux but also impacts the tumor microenvironment, where lactate plays a role in immunosuppression and metastasis.

cluster_Akt Akt Pathway cluster_IDH TCA Cycle Regulation cluster_p27 Cell Cycle Control SZL This compound Skp2 Skp2-Skp1 Complex Formation SZL->Skp2 Inhibits Akt_Ubiq Akt K63 Ubiquitination Skp2->Akt_Ubiq Promotes IDH IDH1/2 Degradation Skp2->IDH Promotes p27 p27 Degradation Skp2->p27 Promotes Akt_Active Akt Activation (p-Akt) Akt_Ubiq->Akt_Active Glycolysis Aerobic Glycolysis (Warburg Effect) Akt_Active->Glycolysis Lactate Lactate Production Glycolysis->Lactate TCA TCA Cycle IDH->TCA Suppresses Senescence Cellular Senescence p27->Senescence Suppresses

Fig 2. this compound's Impact on Metabolic and Cell Cycle Pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical models.

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeParameterValueReference
PC3Prostate CancerCell ViabilityConcentration-dependent reduction[3]
LNCaPProstate CancerCell ViabilityConcentration-dependent reduction[3]
H460Non-Small Cell Lung CancerIC505.15 µM[5][6]
769-PClear Cell Renal Cell CarcinomaIC5020.66 µM[13]
PC3Prostate CancerSkp2-Skp1 InteractionComplete prevention at 5 µM[12]
Table 2: In Vivo Efficacy of this compound
Xenograft ModelCancer TypeDosageEffectReference
A549Lung Cancer40 and 80 mg/kgTumor volume reduction[3]
PC3Prostate Cancer40 and 80 mg/kgTumor volume reduction[3]
769-PClear Cell Renal Cell Carcinoma80 mg/kg/day (i.p.)Tumor growth inhibition[13]
Table 3: Effect of this compound on Glycolysis
Cell LineCancer TypeParameter MeasuredOutcomeReference
PC3, DU145Prostate CancerLactate ProductionSuppressed[12]
Prostate Cancer CellsProstate CancerGlycolysisSuppression is a key mechanism of action[4][14]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Ubiquitination Assay

This assay determines if this compound prevents the Skp2-mediated ubiquitination of a substrate within a cellular context.

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing His-tagged Ubiquitin, the substrate of interest (e.g., p27 or Akt), and Skp2.[8]

  • Treatment: Allow cells to express proteins for 24-36 hours. Treat the transfected cells with this compound (e.g., 10-20 µM) or a DMSO vehicle control for 6-12 hours before harvesting.[8] It is critical to also treat with a proteasome inhibitor (e.g., MG132) for the final 4-6 hours to allow ubiquitinated proteins to accumulate.[8]

  • Lysis and Pulldown: Lyse cells under denaturing conditions (e.g., buffer containing 8M urea) to disrupt protein-protein interactions. Use nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) beads to pull down His-tagged ubiquitinated proteins.

  • Immunoblotting: Wash the beads extensively. Elute the bound proteins and analyze them via SDS-PAGE and Western blotting using an antibody specific to the substrate (e.g., anti-p27 or anti-Akt). A reduced signal in the this compound-treated lane compared to the control indicates inhibition of ubiquitination.

Lactate Production Assay

This colorimetric assay quantifies the amount of lactate secreted by cells into the culture medium, serving as a direct readout of glycolytic activity.

  • Cell Seeding and Treatment: Seed cancer cells (e.g., PC3) in a 24-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours.

  • Sample Collection: Collect the cell culture medium at the end of the treatment period.

  • Lactate Measurement: Use a commercial lactate assay kit. In this reaction, lactate dehydrogenase catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a probe, generating a colorimetric or fluorescent signal.

  • Quantification: Measure the absorbance or fluorescence using a plate reader. Normalize the lactate concentration to the total protein content or cell number in the corresponding well to account for differences in cell proliferation. A dose-dependent decrease in normalized lactate levels indicates glycolysis inhibition.[12]

Animal Xenograft Studies

This protocol assesses the in vivo anti-tumor activity of this compound.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 A549 or PC3 cells) into the flank of immunocompromised mice (e.g., nude mice).[1]

  • Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., vehicle control, 40 mg/kg this compound, 80 mg/kg this compound).[3]

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection daily or on a specified schedule.[13] The vehicle is often a solution like corn oil with DMSO.[1]

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for biomarkers like p27 or Ki-67).[13]

start Seed Cancer Cells (e.g., 5,000 cells/well) in 96-well plate incubate1 Incubate for 24h (Allow cells to adhere) start->incubate1 treat Treat cells with various concentrations of this compound and vehicle control incubate1->treat incubate2 Incubate for desired period (e.g., 48-72 hours) treat->incubate2 add_mtt Add MTT Reagent (e.g., 10µL of 5mg/mL solution) to each well incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C (Allows formazan (B1609692) crystal formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO or acidic isopropanol) to dissolve formazan crystals incubate3->solubilize read Measure Absorbance (e.g., at 570nm) using a plate reader solubilize->read end Calculate Cell Viability (%) and determine IC50 read->end

References

The Structure-Activity Relationship of SZL P1-41: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Skp2 Inhibitor for Cancer Therapy

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SZL P1-41, a specific inhibitor of S-phase kinase-associated protein 2 (Skp2). Skp2 is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression and is a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, biological activities, and experimental evaluation of this compound and its analogs.

Core Concepts: Mechanism of Action

This compound, also known as compound #25, was identified through high-throughput in silico screening of over 120,000 compounds.[1] It functions by directly binding to Skp2 and preventing its interaction with Skp1, a crucial step for the assembly and activity of the SCF-Skp2 E3 ligase complex.[2][3] This inhibition of the Skp2-Skp1 interaction selectively suppresses the E3 ligase activity of the Skp2-SCF complex, leading to the accumulation of its downstream targets, most notably the tumor suppressor protein p27.[4] The stabilization of p27 induces cell cycle arrest, cellular senescence, and apoptosis in cancer cells.[2][3] Furthermore, this compound has been shown to inhibit aerobic glycolysis, a key metabolic pathway in cancer cells.[1]

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the structure-activity relationship of this compound and its analogs, with their inhibitory activity determined by an in vitro Skp2-Skp1 binding assay. The data is adapted from the supplementary information of Chan et al., Cell, 2013.

Compound IDR0R1R2R3In vitro Skp2-Skp1 Binding (% of Control)
This compound (#25) Benzothiazole Ethyl H Piperidine (B6355638) 0
SZL P1-35 (#22)PhenylEthylHPiperidine20
Analog 1Thiazole (B1198619)EthylHPiperidine100
Analog 2BenzothiazoleHHPiperidine5
Analog 3BenzothiazoleEthylMethoxy (B1213986)Piperidine5
Analog 4BenzothiazoleEthylHH80
Analog 5BenzothiazoleEthylHMorpholine (B109124)10
Analog 6BenzothiazoleEthylHPyrrolidine (B122466)5

Note: A lower percentage indicates stronger inhibition of the Skp2-Skp1 interaction.

Key SAR Insights:

  • The Benzothiazole Moiety (R0): This group is critical for activity. Replacing it with a smaller thiazole ring (Analog 1) or a simple phenyl group (SZL P1-35) significantly reduces or abolishes inhibitory activity. This is consistent with docking studies suggesting a pi-stacking interaction with Trp97 of Skp2.

  • The Ethyl Group (R1): While not as critical as the benzothiazole, the ethyl group appears to contribute to potency, as its removal (Analog 2) leads to a slight decrease in activity.

  • Substitution on the Phenol Ring (R2): The presence of a hydroxyl group is important. Modifications at this position, such as adding a methoxy group (Analog 3), are tolerated.

  • The Piperidine Ring (R3): This group is essential for potent inhibition. Its removal (Analog 4) drastically reduces activity. Modifications to the piperidine ring, such as replacing it with morpholine (Analog 5) or pyrrolidine (Analog 6), are generally well-tolerated and in some cases may slightly improve activity.

Experimental Protocols

In Vitro Skp2-Skp1 Binding Assay

This assay is designed to quantify the inhibitory effect of compounds on the interaction between Skp2 and Skp1 proteins.

Materials:

  • Recombinant GST-tagged Skp1

  • Recombinant His-tagged Skp2

  • Glutathione-Sepharose beads

  • Binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)

  • Wash buffer (Binding buffer with 0.5% NP-40)

  • Elution buffer (10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)

  • Test compounds (e.g., this compound and its analogs) dissolved in DMSO

Procedure:

  • Protein Incubation: In a microcentrifuge tube, combine purified GST-Skp1 (1 µg) and His-Skp2 (1 µg) in binding buffer.

  • Compound Addition: Add the test compound at the desired concentration (e.g., 5 µM). For the control, add an equivalent volume of DMSO.

  • Binding Reaction: Incubate the mixture for 2 hours at 4°C with gentle rotation.

  • Bead Binding: Add 20 µL of pre-washed Glutathione-Sepharose beads to each reaction and incubate for an additional 1 hour at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.

  • Elution: Elute the bound proteins by adding 20 µL of elution buffer and incubating for 10 minutes at room temperature.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-His antibody to detect His-Skp2. The band intensity is quantified to determine the percentage of Skp2-Skp1 binding relative to the DMSO control.

In Vivo p27 Ubiquitination Assay

This assay measures the ability of this compound to inhibit the ubiquitination of p27 in a cellular context.

Materials:

  • HEK293T cells

  • Plasmids encoding His-tagged Ubiquitin, Flag-tagged Skp2, and p27

  • Lipofectamine 2000 or other suitable transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer)

  • Ni-NTA agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x SDS-PAGE loading buffer)

  • Anti-p27 antibody

  • MG132 (proteasome inhibitor)

Procedure:

  • Transfection: Co-transfect HEK293T cells with plasmids for His-Ubiquitin, Flag-Skp2, and p27.

  • Compound Treatment: 24 hours post-transfection, treat the cells with this compound or DMSO (vehicle control) for 6-8 hours.

  • Proteasome Inhibition: Add MG132 (10 µM) for the last 4 hours of treatment to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Harvest and lyse the cells in a denaturing lysis buffer.

  • Pull-down: Incubate the cell lysates with Ni-NTA agarose beads overnight at 4°C to pull down His-tagged ubiquitinated proteins.

  • Washing: Wash the beads extensively with wash buffer.

  • Elution and Analysis: Elute the bound proteins with elution buffer and analyze by Western blotting using an anti-p27 antibody to detect ubiquitinated p27.

Cellular Senescence Assay

This assay determines the induction of cellular senescence by this compound treatment, often by detecting senescence-associated β-galactosidase (SA-β-gal) activity.

Materials:

  • Cancer cell line (e.g., PC3)

  • This compound

  • Fixing solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)

  • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM) or DMSO for 48-72 hours.

  • Fixation: Wash the cells with PBS and fix with the fixing solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution at 37°C (without CO2) for 12-16 hours.

  • Analysis: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity and cellular senescence. The percentage of blue-stained cells can be quantified.

Aerobic Glycolysis Assay (Seahorse XF Analyzer)

This assay measures the effect of this compound on the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine)

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound or DMSO for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse Assay: Load the sensor cartridge with glucose, oligomycin, and 2-DG. The Seahorse XF Analyzer will sequentially inject these compounds and measure the ECAR.

  • Data Analysis: The ECAR measurements are used to calculate key parameters of glycolysis, such as the basal glycolysis rate and the glycolytic capacity.

Mandatory Visualizations

SZL_P1_41_Signaling_Pathway cluster_SCF_Complex SCF Complex Assembly Skp2 Skp2 Skp1 Skp1 Skp2->Skp1 Glycolysis Aerobic Glycolysis Skp2->Glycolysis Promotes Cul1 Cul1 Skp1->Cul1 Rbx1 Rbx1 Cul1->Rbx1 Ub Ubiquitin Rbx1->Ub E3 Ligase Activity SZL_P1_41 This compound SZL_P1_41->Skp2 Inhibits Interaction SZL_P1_41->Glycolysis Inhibits p27 p27 Proteasome Proteasome p27->Proteasome Degradation CellCycleArrest Cell Cycle Arrest (G1/S) p27->CellCycleArrest Inhibits Ub->p27 Ubiquitination Senescence Cellular Senescence CellCycleArrest->Senescence Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow_SAR cluster_SAR_Analysis Structure-Activity Relationship (SAR) Analysis cluster_Cellular_Assays Cellular Activity Confirmation start Start: Design Analogs synthesis Chemical Synthesis of Analogs start->synthesis binding_assay In vitro Skp2-Skp1 Binding Assay synthesis->binding_assay data_analysis Quantitative Analysis of Binding Inhibition binding_assay->data_analysis sar_conclusion Identify Key Structural Moieties data_analysis->sar_conclusion cell_culture Cancer Cell Culture treatment Treat with this compound and Analogs cell_culture->treatment ubiquitination_assay In vivo p27 Ubiquitination Assay treatment->ubiquitination_assay senescence_assay Cellular Senescence Assay (SA-β-gal) treatment->senescence_assay glycolysis_assay Aerobic Glycolysis Assay (Seahorse) treatment->glycolysis_assay cellular_results Confirm Cellular Mechanism of Action ubiquitination_assay->cellular_results senescence_assay->cellular_results glycolysis_assay->cellular_results

Caption: Experimental workflow for SAR and cellular characterization.

References

Methodological & Application

Application Notes and Protocols for SZL P1-41 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SZL P1-41, a specific inhibitor of S-phase kinase-associated protein 2 (Skp2), in a cell culture setting. Detailed protocols for key assays are provided to guide researchers in their investigation of this compound's effects on cancer cells.

Introduction

This compound is a small molecule inhibitor that targets the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex component, Skp2.[1] By binding to the F-box domain of Skp2, specifically to residues Trp97 and Asp98, this compound prevents the crucial interaction between Skp2 and Skp1.[2][3] This disruption of the SCF-Skp2 complex formation inhibits its E3 ligase activity, leading to the accumulation of Skp2 substrates, most notably the cyclin-dependent kinase inhibitors p27Kip1 and p21Cip1.[4] The stabilization of these tumor suppressors can induce cell cycle arrest, apoptosis, and cellular senescence in cancer cells.[4] Furthermore, this compound has been shown to inhibit Akt ubiquitination and activation, thereby suppressing aerobic glycolysis.[4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Skp2-Skp1 interaction, which is essential for the assembly and function of the SCF-Skp2 E3 ubiquitin ligase complex.[5][6] This complex is responsible for targeting various proteins for proteasomal degradation, playing a critical role in cell cycle progression and cell survival.[4] By blocking this interaction, this compound effectively halts the degradation of key tumor suppressor proteins.

The downstream effects of Skp2 inhibition by this compound include:

  • Cell Cycle Arrest: Accumulation of p27 and p21 leads to a halt in the cell cycle, typically at the G1/S transition.[4]

  • Induction of Apoptosis and Senescence: The stabilization of tumor suppressors can trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest (senescence).[4] this compound has been noted to induce p53-independent cellular senescence.[4]

  • Metabolic Reprogramming: Inhibition of Skp2 by this compound leads to the accumulation of isocitrate dehydrogenase (IDH) 1/2, which inhibits aerobic glycolysis and shifts cellular metabolism towards the TCA cycle.[4] It also suppresses glycolysis by inhibiting Akt ubiquitination and activation.[7]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines.

Cell LineCancer TypeIC50Reference
PC3Prostate Cancer5.61 µM[3]
LNCaPProstate Cancer1.22 µM[3]
769-PClear Cell Renal Cell Carcinoma20.66 µM[8]
H460Non-Small Cell Lung Cancer5.15 µM[2]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: PC3, LNCaP, A549, H460, H1299, Hep3B, U2OS, and 293T cells are commonly cultured in DMEM supplemented with 10% FBS.[6] LNCaP and H3255 cells are typically cultured in RPMI-1640 medium with 10% FBS.[6]

  • This compound Stock Solution: this compound can be dissolved in DMSO to create a stock solution.[9] For in vivo studies, it can be prepared in a mixture of DMSO, PEG300, Tween80, and ddH2O, or in a mixture of DMSO and corn oil.[9]

Cell Viability Assay (MTT Assay)

This protocol is adapted from a general methodology for assessing cell viability.[4]

  • Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[4]

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).[4]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[4]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.[4]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol is a generalized method for detecting apoptosis by flow cytometry.[10]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10]

In Vivo Ubiquitination Assay

This assay determines if this compound prevents the ubiquitination of Skp2 substrates.[4]

  • Transfection: Co-transfect HEK293T cells with plasmids expressing His-tagged Ubiquitin, the substrate of interest (e.g., p27), and Skp2.[4]

  • Treatment: Treat the transfected cells with this compound or a vehicle control for 6-12 hours. It is also common to treat with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.[4]

  • Cell Lysis: Harvest and lyse the cells.

  • Pull-down: Perform a pull-down of His-tagged ubiquitinated proteins using nickel-NTA agarose (B213101) beads.

  • Western Blotting: Analyze the pull-down fraction by Western blotting using an antibody against the substrate of interest (e.g., p27).

Visualizations

SZL_P1_41_Signaling_Pathway cluster_SCF SCF Complex Assembly cluster_Substrates Substrate Degradation cluster_Effects Cellular Effects Skp1 Skp1 Cullin1 Cullin-1 Skp1->Cullin1 Skp2 Skp2 Skp2->Skp1 p27 p27 Skp2->p27 Targets for Degradation Akt Akt Skp2->Akt Targets for Ubiquitination Rbx1 Rbx1 Cullin1->Rbx1 SZL_P1_41 This compound SZL_P1_41->Skp2 Inhibits Interaction Proteasome Proteasomal Degradation p27->Proteasome Ub CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Apoptosis Apoptosis/ Senescence p27->Apoptosis Akt->Proteasome Ub Glycolysis Glycolysis Inhibition Akt->Glycolysis Promotes

Caption: this compound inhibits the Skp2-Skp1 interaction, leading to downstream cellular effects.

Experimental_Workflow_Cell_Viability Start Start SeedCells Seed Cells (96-well plate) Start->SeedCells Adherence Allow Adherence (24 hours) SeedCells->Adherence Treatment Treat with this compound & Vehicle Control Adherence->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for Formazan Formation MTT->Formazan Solubilize Solubilize Crystals (DMSO) Formazan->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout End End Readout->End

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

References

Application Notes and Protocols for Determining the Optimal In Vitro Dosage of SZL P1-41

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SZL P1-41 is a specific small-molecule inhibitor of S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1][2] By binding to the F-box domain of Skp2, this compound prevents the interaction between Skp2 and Skp1, thereby inhibiting the assembly and activity of the Skp2 SCF E3 ligase complex.[2][3][4] This inhibition leads to the accumulation of key tumor suppressor proteins, such as p27 and p21, which are normally targeted for degradation by Skp2.[2][3] The downstream effects include cell cycle arrest, induction of apoptosis, and cellular senescence in cancer cells.[1][2][5] this compound has also been shown to inhibit aerobic glycolysis through the impairment of Akt-driven pathways.[2][4][5] These multi-faceted anti-cancer properties make this compound a promising candidate for further investigation.

This document provides detailed protocols for determining the optimal in vitro dosage of this compound, focusing on assays to evaluate its cytotoxic and cytostatic effects, as well as its impact on relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of this compound in various cancer cell lines. This data serves as a starting point for designing dose-response experiments.

Cell LineCancer TypeEffective ConcentrationObserved EffectReference
PC3Prostate Cancer10-20 µMSuppression of cell survival[1]
LNCaPProstate CancerConcentration-dependentReduction in cell survival[6]
H460Non-Small Cell Lung Cancer5.15 µMStronger inhibitory effects compared to other Skp2 inhibitors[7]
A549Lung CancerNot specifiedUsed in xenograft models[6]
769-PClear Cell Renal Cell CarcinomaIC50 = 20.66 µMInhibition of cell proliferation[8]
TAIL7Not specifiedNot specifiedInhibition of cells in vitro[7]
HEK293THuman Embryonic Kidney5 µMInhibition of Skp2 E3 ubiquitin ligase activity[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for determining its optimal in vitro dosage.

SZL_P1_41_Pathway Mechanism of Action of this compound cluster_0 SCF Complex Assembly cluster_1 Substrate Recognition & Ubiquitination Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 interaction Cullin1 Cullin-1 Skp1->Cullin1 p27 p27/p21 Skp2->p27 recognizes Rbx1 Rbx1 Cullin1->Rbx1 SZL_P1_41 This compound SZL_P1_41->Skp2 binds & inhibits Proteasome Proteasome p27->Proteasome degradation CellCycle Cell Cycle Progression p27->CellCycle inhibits Ub Ubiquitin experimental_workflow Experimental Workflow for Dosage Determination start Start: Select Cancer Cell Line dose_range Determine Dose Range (e.g., 0.1 - 100 µM) start->dose_range viability_assay Cell Viability Assay (MTT/CCK-8) (24, 48, 72 hours) dose_range->viability_assay ic50 Calculate IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Flow Cytometry) (Annexin V/PI Staining) ic50->apoptosis_assay western_blot Western Blot Analysis (p27, p21, Cyclins, Caspases) ic50->western_blot optimal_dose Determine Optimal In Vitro Dosage apoptosis_assay->optimal_dose western_blot->optimal_dose

References

Application Notes and Protocols for SZL P1-41 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SZL P1-41, a specific inhibitor of S-phase kinase-associated protein 2 (Skp2), in prostate cancer cell line research. The following sections detail the mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Introduction

This compound is a small molecule inhibitor that targets the Skp2 protein, a component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex.[1][2][3] Skp2 is frequently overexpressed in various cancers, including prostate cancer, where it plays a crucial role in cell cycle progression, cell survival, and tumorigenesis.[3][4] this compound functions by binding to Skp2 and preventing its interaction with Skp1, thereby inhibiting the formation and activity of the SCF-Skp2 E3 ligase complex.[1][3][4][5] This inhibition leads to the accumulation of Skp2 substrates, most notably the cyclin-dependent kinase inhibitor p27, which in turn induces cell cycle arrest, apoptosis, and cellular senescence in prostate cancer cells.[3][4][6] Furthermore, this compound has been shown to suppress aerobic glycolysis in these cells.[1][3]

Data Presentation

The following table summarizes the quantitative data regarding the efficacy of this compound in prostate cancer cell lines.

Cell LineAssayParameterValueTreatment DurationReference
PC3Cell ViabilityIC505.61 µM4 days[3]
LNCaPCell ViabilityIC501.22 µM4 days[3]
PC3ApoptosisConcentration10-20 µM4 days[5]
PC3Protein ExpressionConcentration5-20 µM24 hours[6]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of this compound and a general experimental workflow for its application in prostate cancer cell lines.

SZL_P1_41_Mechanism_of_Action cluster_0 SCF-Skp2 E3 Ligase Complex cluster_1 Cellular Outcomes Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Cullin1 Cullin-1 Skp2->Cullin1 p27 p27 Skp2->p27 Akt Akt Skp2->Akt Ubiquitination & Activation Rbx1 Rbx1 Cullin1->Rbx1 SZL_P1_41 This compound SZL_P1_41->Skp2 Inhibits Interaction with Skp1 Glycolysis Inhibition of Aerobic Glycolysis CellCycleArrest Cell Cycle Arrest (G1/S) p27->CellCycleArrest Apoptosis Apoptosis p27->Apoptosis Akt->Glycolysis Promotes Ub Ubiquitin Senescence Cellular Senescence

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental_Workflow start Start: Prostate Cancer Cell Culture (e.g., PC3, LNCaP) treatment Treat cells with this compound (various concentrations) and controls (e.g., DMSO) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability molecular_analysis Molecular & Cellular Analysis treatment->molecular_analysis data_analysis Data Analysis & Interpretation viability->data_analysis western_blot Western Blot (p27, Akt, Skp2, etc.) molecular_analysis->western_blot apoptosis_assay Apoptosis Assay (e.g., TUNEL, Caspase Activity) molecular_analysis->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) molecular_analysis->cell_cycle senescence_assay Senescence Assay (SA-β-gal Staining) molecular_analysis->senescence_assay western_blot->data_analysis apoptosis_assay->data_analysis cell_cycle->data_analysis senescence_assay->data_analysis

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: PC3 and LNCaP prostate cancer cell lines are commonly used.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).[5] Store at -20°C.[6] Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Protocol:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[5]

    • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours). For this compound, a 4-day incubation is reported to be effective.[5]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Skp2, anti-p27, anti-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Protocol:

    • Treat cells with this compound for the desired time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • TUNEL assay kit (fluorescent or colorimetric)

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Culture cells on coverslips or in chamber slides and treat with this compound.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[7]

    • Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.

    • Follow the manufacturer's instructions for the TUNEL assay kit to label the 3'-OH ends of fragmented DNA with labeled dUTPs.

    • Counterstain the nuclei with DAPI or Hoechst, if desired.

    • Visualize and quantify the apoptotic cells using a fluorescence microscope or flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 70% cold ethanol (B145695)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[8][9]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]

    • Analyze the cell cycle distribution by flow cytometry.

Cellular Senescence Assay (SA-β-gal Staining)

This assay detects the activity of senescence-associated β-galactosidase, a biomarker for senescent cells.

  • Materials:

    • Senescence-associated β-galactosidase (SA-β-gal) staining kit

    • Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)

    • Staining solution (containing X-gal at pH 6.0)

    • Light microscope

  • Protocol:

    • Culture cells in multi-well plates and treat with this compound.

    • Wash the cells with PBS and fix with the fixative solution for 3-5 minutes at room temperature.[10]

    • Wash the cells again with PBS.

    • Add the SA-β-gal staining solution and incubate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.[10]

    • Observe and count the percentage of blue-stained senescent cells under a light microscope.

References

Application of SZL P1-41 in Lung Cancer Research: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression and tumorigenesis. Overexpressed in a variety of human cancers, including non-small cell lung cancer (NSCLC), Skp2 targets several tumor suppressor proteins, most notably p27Kip1, for ubiquitination and subsequent proteasomal degradation. This activity promotes cell proliferation and contributes to cancer development and progression. SZL P1-41, a specific small-molecule inhibitor of Skp2, has emerged as a promising therapeutic agent in cancer research. This document provides detailed application notes and protocols for the use of this compound in lung cancer research, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound functions by directly binding to Skp2 and preventing its interaction with Skp1, a crucial step for the assembly and activity of the SCF-Skp2 E3 ligase complex.[1][2][3] This inhibition leads to the accumulation of p27, a cyclin-dependent kinase inhibitor, which in turn induces cell cycle arrest, cellular senescence, and apoptosis in cancer cells.[2][3] Furthermore, inhibition of Skp2 by this compound has been shown to suppress aerobic glycolysis, a metabolic hallmark of cancer cells.[2]

Data Presentation

In Vitro Efficacy of this compound in Lung Cancer Cells
Cell LineCancer TypeIC50 ValueTreatment DurationReference
H460Non-Small Cell Lung Cancer5.15 µM4 days[4]
In Vivo Efficacy of this compound in Lung Cancer Xenograft Model
Cell LineAnimal ModelDosageAdministration RouteOutcomeReference
A549Nude Mice40-80 mg/kgIntraperitoneal (i.p.)Potent inhibition of tumor growth[3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound in lung cancer cells.

References

Application Notes and Protocols for Preparing SZL P1-41 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZL P1-41 is a potent and selective inhibitor of the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex.[1][2][3][4] By binding to the F-box domain of Skp2, this compound effectively prevents its association with Skp1, thereby inhibiting the ubiquitination and subsequent degradation of key cellular proteins.[5] Notably, this inhibition leads to the accumulation of tumor suppressors such as p27 and disrupts Akt-driven glycolysis.[1][6][7] These actions culminate in the suppression of cancer cell survival, induction of cell senescence, and overall anti-tumor effects, making this compound a valuable tool in cancer research and drug development.[1][7][8]

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note the variability in reported solubility in DMSO, which may be influenced by factors such as the purity of the compound, the use of fresh, anhydrous DMSO, and the application of gentle warming or sonication.[3][6]

PropertyValueSource
Molecular Weight 420.52 g/mol [1][2][9]
Molecular Formula C₂₄H₂₄N₂O₃S[1][4][9]
CAS Number 222716-34-9[1][2]
Purity ≥98%[1][2]
Solubility in DMSO Up to 5 mM (with gentle warming)[1][2][8]
5 mg/mL (~11.89 mM)[3]
2.5 mg/mL (5.95 mM) (with ultrasonic)
≥5.03 mg/mL (with gentle warming and ultrasonic)[10]
0.3 mg/mL[4]
Storage (Powder) Store at +4°C for short term or -20°C for long term.[1][9]
Storage (Stock Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[3][7]

Signaling Pathway of this compound

This compound targets the Skp2 E3 ubiquitin ligase, a key regulator of cell cycle progression and cellular metabolism. The diagram below illustrates the mechanism of action of this compound.

SZL_P1_41_Pathway cluster_SCF SCF Complex Assembly cluster_downstream Downstream Effects Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Cul1 Cul1 Skp2->Cul1 p27 p27 Skp2->p27 Ubiquitination Akt Akt Skp2->Akt Ubiquitination Rbx1 Rbx1 Cul1->Rbx1 SZL_P1_41 This compound SZL_P1_41->Skp2 Inhibits Interaction CellCycleArrest Cell Cycle Arrest (Senescence) p27->CellCycleArrest Glycolysis Glycolysis Inhibition Akt->Glycolysis Promotes Ub Ubiquitin Apoptosis Apoptosis CellCycleArrest->Apoptosis Glycolysis->Apoptosis Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_solubility Check for Complete Dissolution vortex->check_solubility warm_sonicate Gentle Warming (37°C) and/or Sonication check_solubility->warm_sonicate No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes warm_sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

References

western blot analysis for p27 accumulation after SZL P1-41 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Western Blot Analysis for p27 Accumulation Following SZL P1-41 Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cyclin-dependent kinase (CDK) inhibitor p27 (also known as Kip1) is a critical tumor suppressor that regulates cell cycle progression from the G1 to the S phase.[1] The cellular abundance of p27 is primarily controlled by the ubiquitin-proteasome system.[2][3] The S-phase kinase-associated protein 2 (Skp2) is a key component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which targets p27 for ubiquitination and subsequent degradation.[1][4] In many human cancers, Skp2 is overexpressed, leading to decreased p27 levels and uncontrolled cell proliferation.[4][5] this compound is a specific small-molecule inhibitor that prevents the assembly of the Skp2-Skp1 complex, thereby inhibiting the E3 ligase activity of the SCF-Skp2 complex.[6][7][8] This inhibition prevents p27 ubiquitination, leading to its accumulation and subsequent cell cycle arrest.[6][8][9] This document provides a detailed protocol for treating cancer cells with this compound and quantifying the resulting accumulation of p27 protein using Western blot analysis.

Signaling Pathway and Mechanism of Action

Under normal proliferative conditions, p27 is phosphorylated and then recognized by the SCF-Skp2 E3 ubiquitin ligase complex. This complex polyubiquitinates p27, marking it for degradation by the 26S proteasome. This compound functions by binding to Skp2 and disrupting its crucial interaction with Skp1.[6][10][11] This action prevents the formation of a functional SCF-Skp2 ligase complex. As a result, p27 is no longer targeted for degradation, its cellular levels rise, and it can then bind to and inhibit cyclin-CDK complexes, leading to a halt in cell cycle progression.[4]

SZL_P1_41_Pathway cluster_SCF SCF Complex Assembly cluster_p27_Degradation p27 Degradation Pathway Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Cul1 Cullin-1 Skp1->Cul1 p27_P Phospho-p27 Skp2->p27_P Recognition Rbx1 Rbx1 Cul1->Rbx1 SZL This compound SZL->Skp2 inhibits interaction p27_accumulation p27 Accumulation & Cell Cycle Arrest p27 p27 p27->p27_P CDK2 Phosphorylation Proteasome Proteasome Degradation p27_P->Proteasome Ubiquitination Ub Ubiquitin

Caption: this compound inhibits the Skp1-Skp2 interaction, preventing p27 ubiquitination and degradation.

Experimental Workflow

The overall experimental process involves treating cultured cells with this compound, preparing whole-cell lysates, quantifying protein concentration, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally detecting the p27 protein with a specific antibody.

Western_Blot_Workflow A 1. Cell Culture & Plating (e.g., PC3, A549 cells) B 2. This compound Treatment (Dose-response & Time-course) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. SDS-PAGE (Sample loading & Electrophoresis) D->E F 6. Protein Transfer (PVDF or Nitrocellulose Membrane) E->F G 7. Immunoblotting (Blocking, Primary & Secondary Antibody) F->G H 8. Signal Detection (Chemiluminescence, ECL) G->H I 9. Data Analysis (Densitometry & Normalization) H->I

Caption: Workflow for Western blot analysis of p27 accumulation after this compound treatment.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Prostate cancer (e.g., PC3) or lung cancer (e.g., A549) cell lines, where Skp2 is known to be active.[10]

  • This compound: (e.g., Tocris, Selleck Chemicals). Prepare a 10 mM stock solution in DMSO.[7][8] Store at -20°C.

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford reagent.

  • Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).

  • SDS-PAGE Gels: 12% polyacrylamide gels.

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p27 Kip1 antibody (e.g., Cell Signaling Technology #2552).[12]

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: Enhanced Chemiluminescence (ECL) reagents.

Cell Culture and this compound Treatment
  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize and seed cells into 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment. For PC3 cells, seed approximately 3 x 10⁵ cells per well.

  • Allow cells to attach and grow for 24 hours.

  • Prepare working solutions of this compound in complete culture medium at final concentrations ranging from 0 to 20 µM (e.g., 0, 2.5, 5, 10, 20 µM).[7] A DMSO-only well should be used as a vehicle control.

  • Remove the old medium from the cells and add 2 mL of the medium containing the appropriate this compound concentration or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

Protein Lysate Preparation
  • After treatment, place the 6-well plates on ice. Aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Discard the pellet.

Protein Quantification and Sample Preparation
  • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.

  • Calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.

  • In new tubes, add the calculated volume of lysate, 4X Laemmli sample buffer, and nuclease-free water to equalize the final volume for all samples.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

SDS-PAGE and Western Blotting
  • Load 20-30 µg of denatured protein per lane into a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.

  • Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 60-90 minutes in a cold room or on ice.

  • After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody for p27 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • The next day, wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • (Optional but Recommended): Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.

Data Presentation and Analysis

The intensity of the p27 band (at ~27 kDa) should be quantified using densitometry software (e.g., ImageJ). Normalize the p27 band intensity to the corresponding loading control (β-actin or GAPDH) band intensity. The results can be presented as a fold change relative to the vehicle-treated control.

Table 1: Quantitative Analysis of p27 Accumulation

Treatment GroupConcentration (µM)Normalized p27 Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle Control0 (DMSO)1.001.0
This compound2.51.851.85
This compound5.03.203.20
This compound10.05.605.60
This compound20.05.955.95
(Note: Data shown are for illustrative purposes only and will vary based on cell line and experimental conditions.)

References

Application Notes and Protocols for Immunoprecipitation Assays with SZL P1-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZL P1-41 is a potent and specific small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2) E3 ubiquitin ligase.[1][2] Skp2 is a critical component of the SCF (Skp1-Cullin1-F-box) complex, which targets various tumor suppressor proteins, most notably p27Kip1, for ubiquitination and subsequent proteasomal degradation.[3][4] By binding to Skp2, this compound prevents the crucial interaction between Skp2 and Skp1, thereby inhibiting the assembly and activity of the SCF-Skp2 complex.[1][2][4] This inhibition leads to the accumulation of Skp2 substrates, resulting in cell cycle arrest, senescence, and apoptosis in cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[3][4]

These application notes provide detailed protocols for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) assays to study the Skp2 signaling pathway, its inhibition by this compound, and the downstream consequences on substrate ubiquitination.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (μM)Treatment DurationReference
PC3Prostate Cancer5.614 days[5]
LNCaPProstate Cancer1.224 days[5]
H460Non-Small Cell Lung Cancer5.15Not Specified[5]
TAIL7T-cell Acute Lymphoblastic Leukemia30Not Specified[5]
Table 2: Recommended Antibody Concentrations for Western Blotting
Target ProteinPrimary Antibody DilutionSecondary Antibody Dilution
p271:10001:2000
Ubiquitin1:10001:2000
Skp21:10001:2000
Skp11:10001:2000
β-actin (Loading Control)1:50001:10000

Signaling Pathway and Experimental Workflow

SZL_P1_41_Signaling_Pathway cluster_SCF SCF Complex cluster_Ub Ubiquitination Machinery Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Cul1 Cullin-1 Skp1->Cul1 p27 p27 (Substrate) Skp2->p27 Rbx1 Rbx1 Cul1->Rbx1 Rbx1->p27 Ubiquitination E1 E1 E2 E2 E1->E2 Ub Transfer Ub Ubiquitin E2->Rbx1 Ub Transfer Proteasome Proteasome p27->Proteasome Degradation CellCycleArrest Cell Cycle Arrest (G1/S) p27->CellCycleArrest Induces SZL_P1_41 This compound SZL_P1_41->Skp2 Inhibits Interaction with Skp1

Caption: Mechanism of this compound action on the SCF-Skp2 signaling pathway.

IP_Workflow start 1. Cell Culture and Treatment (with this compound or DMSO) lysis 2. Cell Lysis (RIPA or similar buffer with inhibitors) start->lysis preclear 3. Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip_ab 4. Immunoprecipitation (Incubate with primary antibody, e.g., anti-p27) preclear->ip_ab capture 5. Immune Complex Capture (Add Protein A/G beads) ip_ab->capture wash 6. Washing (Remove non-specific binding) capture->wash elution 7. Elution (Boil in sample buffer) wash->elution analysis 8. Analysis (SDS-PAGE and Western Blot) elution->analysis

Caption: General workflow for immunoprecipitation assays.

Experimental Protocols

Protocol 1: In Vivo Ubiquitination of p27 Assay

This protocol is designed to assess the effect of this compound on the ubiquitination of p27 in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., PC3, LNCaP)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • MG132 (proteasome inhibitor)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Anti-p27 antibody for immunoprecipitation

  • Anti-ubiquitin antibody for Western blotting

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 10 cm dishes to reach 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 5-20 µM) or DMSO for 4-6 hours.

    • Add MG132 (10-20 µM) to all samples for the final 4 hours of incubation to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Take 500-1000 µg of total protein and adjust the volume to 500 µL with lysis buffer.

    • Add 2-4 µg of anti-p27 antibody to the lysate.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30 µL of pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 40 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting using an anti-ubiquitin antibody to detect ubiquitinated p27. A high molecular weight smear indicates polyubiquitination. A reduction in this smear in the this compound-treated sample indicates inhibition of ubiquitination.

    • The membrane can also be probed with an anti-p27 antibody to confirm equal immunoprecipitation of the target protein.

Protocol 2: Co-Immunoprecipitation to Assess Skp2-Skp1 Interaction

This protocol determines the efficacy of this compound in disrupting the interaction between Skp2 and Skp1.

Materials:

  • Cells endogenously expressing or overexpressing Skp2 and Skp1

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Co-IP lysis buffer (a milder buffer, e.g., Triton X-100 based, to preserve protein-protein interactions)

  • Protease and phosphatase inhibitor cocktails

  • Anti-Skp2 antibody for immunoprecipitation

  • Anti-Skp1 antibody for Western blotting

  • Protein A/G magnetic beads or agarose slurry

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 4-6 hours).

  • Cell Lysis:

    • Perform cell lysis as described in Protocol 1, but using a milder co-IP lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysate.

  • Immunoprecipitation:

    • Incubate 500-1000 µg of protein lysate with an anti-Skp2 antibody (2-4 µg) overnight at 4°C with gentle rotation.

    • Capture the immune complexes with Protein A/G beads for 1-2 hours at 4°C.

  • Washing:

    • Wash the beads three to four times with co-IP lysis buffer.

  • Elution:

    • Elute the protein complexes by boiling in 2x Laemmli sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform Western blotting and probe the membrane with an anti-Skp1 antibody to detect co-immunoprecipitated Skp1.

    • The membrane should also be probed with an anti-Skp2 antibody to confirm successful immunoprecipitation of the bait protein. A decrease in the Skp1 signal in the this compound-treated samples indicates that the inhibitor has disrupted the Skp2-Skp1 interaction.[4]

Troubleshooting

For common issues such as high background or weak/no signal, refer to standard immunoprecipitation troubleshooting guides. Key considerations include optimizing antibody and bead concentrations, adjusting wash buffer stringency, and ensuring the use of fresh protease inhibitors.[4][5][6] For co-IP experiments, the choice of lysis buffer is critical to maintain protein-protein interactions.[7][8]

References

Application Notes and Protocols for Assessing Cell Viability in SZL P1-41 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZL P1-41 is a specific small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1] By preventing the interaction between Skp2 and Skp1, this compound effectively inhibits the E3 ligase activity of the SCF-Skp2 complex.[1][2] This inhibition leads to the accumulation of key tumor suppressor proteins, such as p27, and prevents the ubiquitination of pro-survival proteins like Akt.[1] Consequently, treatment with this compound can induce cell cycle arrest, cellular senescence, and apoptosis in cancer cells, making it a promising candidate for cancer therapy.[3][4][5]

Accurate assessment of cell viability is crucial for evaluating the efficacy of this compound. This document provides detailed application notes and protocols for commonly used cell viability assays, including MTT, XTT, WST-1, and CellTiter-Glo, tailored for use with this compound-treated cells.

Mechanism of Action of this compound

This compound disrupts the formation of the active SCF-Skp2 E3 ligase complex by binding to Skp2 and preventing its association with Skp1.[1][2] This leads to two primary downstream effects that reduce cell viability:

  • Stabilization of p27: The SCF-Skp2 complex targets the cyclin-dependent kinase inhibitor p27 for proteasomal degradation. By inhibiting this process, this compound leads to the accumulation of p27, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest at the G1/S transition and inducing cellular senescence.[3]

  • Inhibition of Akt Signaling: The SCF-Skp2 complex can also mediate the ubiquitination and subsequent activation of the serine/threonine kinase Akt, a key regulator of cell survival and proliferation. This compound treatment inhibits Akt ubiquitination, thereby suppressing pro-survival signaling pathways and promoting apoptosis.[1]

Signaling Pathway of this compound Action

SZL_P1_41_Pathway cluster_SCF SCF-Skp2 Complex Assembly cluster_downstream Downstream Effects Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Cullin1 Cullin-1 Skp2->Cullin1 Ub_p27 p27 Ubiquitination (Degradation) Skp2->Ub_p27 Promotes Ub_Akt Akt Ubiquitination (Activation) Skp2->Ub_Akt Promotes Rbx1 Rbx1 Cullin1->Rbx1 SZL_P1_41 This compound SZL_P1_41->Skp2 Inhibits Interaction p27 p27 CellCycleArrest Cell Cycle Arrest & Senescence p27->CellCycleArrest Induces Akt Akt Ub_p27->p27 Leads to degradation of Apoptosis Apoptosis Ub_Akt->Apoptosis Inhibits CellViability Decreased Cell Viability CellCycleArrest->CellViability Apoptosis->CellViability

Caption: Signaling pathway of this compound leading to decreased cell viability.

Data Presentation

The following tables summarize the reported effects of this compound on the viability of various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
H460Non-Small Cell Lung CancerNot Specified5.15[3]
769-PClear Cell Renal Cell CarcinomaCCK-820.66[6]

Table 2: Qualitative Effects of this compound on Cancer Cell Survival

Cell LineCancer TypeEffect on Cell SurvivalAssay UsedReference
PC3Prostate CancerDose-dependent decreaseCell Survival Assay[5]
LNCaPProstate CancerDose-dependent decreaseCell Survival Assay[5]
A549Lung CancerDose-dependent decreaseCell Survival Assay[5]

Experimental Protocols

General Considerations for Cell Viability Assays with this compound:

  • Cell Seeding Density: Optimal seeding density should be determined for each cell line to ensure that cells are in the logarithmic growth phase during the assay.

  • This compound Preparation: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and dilute it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Controls: Include the following controls in each experiment:

    • Untreated Control: Cells cultured in medium only.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the this compound-treated wells.

    • Blank Control: Medium without cells to measure background absorbance/luminescence.

  • Incubation Time: The optimal incubation time with this compound will vary depending on the cell line and the research question. A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

Experimental Workflow

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate (2-4 hours) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures metabolic activity. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Experimental Workflow

XTT_Workflow A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate for desired time B->C D Add XTT reagent C->D E Incubate (2-4 hours) D->E F Measure absorbance at 450 nm E->F

Caption: Workflow for the XTT cell viability assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of this compound.

  • Incubation: Incubate for the desired duration.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Color Development: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the samples at a wavelength between 450 and 500 nm.

WST-1 (water-soluble tetrazolium salt-1) Assay

The WST-1 assay is another colorimetric assay that produces a water-soluble formazan dye upon reduction by mitochondrial dehydrogenases in viable cells.[7] It is generally considered to be more stable and have a wider linear range than XTT.[8]

Experimental Workflow

WST1_Workflow A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate for desired time B->C D Add WST-1 reagent C->D E Incubate (0.5-4 hours) D->E F Measure absorbance at 440 nm E->F

Caption: Workflow for the WST-1 cell viability assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with various concentrations of this compound.

  • Incubation: Incubate for the desired duration.

  • WST-1 Addition: Add 10 µL of the Cell Proliferation Reagent WST-1 to each well.[9]

  • Color Development: Incubate the cells for 0.5 to 4 hours in a humidified atmosphere.[9]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is approximately 440 nm).[8][9]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.

Experimental Workflow

CTG_Workflow A Seed cells in an opaque-walled 96-well plate B Treat cells with This compound A->B C Incubate for desired time B->C D Add CellTiter-Glo® reagent C->D E Mix and incubate (10-15 minutes) D->E F Measure luminescence E->F

Caption: Workflow for the CellTiter-Glo® assay.

Protocol

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Treatment: Treat cells with various concentrations of this compound.

  • Incubation: Incubate for the desired duration.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.[10]

Conclusion

The choice of cell viability assay depends on the specific experimental needs, including the cell type, throughput requirements, and available equipment. The protocols provided here offer a starting point for assessing the cytotoxic and cytostatic effects of this compound. It is essential to optimize the assay conditions for each specific cell line and experimental setup to ensure accurate and reproducible results. The data generated from these assays will be critical in determining the therapeutic potential of this compound and in elucidating its mechanism of action in different cancer contexts.

References

Application Notes and Protocols: Studying Synergistic Effects of SZL P1-41 with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the synergistic anti-cancer effects of the Skp2 inhibitor, SZL P1-41, in combination with conventional chemotherapeutic agents. This compound is a small molecule inhibitor that targets the S-phase kinase-associated protein 2 (Skp2), a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex. By preventing the interaction between Skp2 and Skp1, this compound inhibits the degradation of key tumor suppressor proteins, such as p27, leading to cell cycle arrest, induction of senescence, and inhibition of glycolysis in cancer cells.[1] Preclinical studies have demonstrated that combining this compound with chemotherapeutic drugs like doxorubicin (B1662922) and cyclophosphamide (B585) can significantly enhance their anti-tumor activity.[1] This document outlines detailed protocols for assessing this synergy in vitro, including methods for evaluating cell viability, apoptosis, and the underlying molecular mechanisms.

Data Presentation

The synergistic potential of combining this compound with chemotherapy has been demonstrated in preclinical studies. While detailed dose-response matrices and Combination Index (CI) values from the primary literature are not fully available, the following table summarizes the reported synergistic outcomes in prostate cancer cells.

Cell Line Chemotherapeutic Agent This compound Concentration Chemotherapy Concentration Observed Synergistic Effect Reference
PC3 (Prostate Cancer)DoxorubicinNot specifiedNot specifiedTripled the cancer cell growth inhibition compared to Doxorubicin alone.[1]
PC3 (Prostate Cancer)CyclophosphamideNot specifiedNot specifiedDoubled the cancer cell growth inhibition compared to Cyclophosphamide alone.[1]

Note: The concentrations of this compound and the chemotherapeutic agents were not detailed in the available literature. Researchers should perform dose-response studies to determine the optimal concentrations for synergistic effects in their specific experimental system.

Mandatory Visualizations

Signaling Pathway of this compound Action and Synergy with Chemotherapy

Chemo Doxorubicin Apoptosis Apoptosis Chemo->Apoptosis Induces DNA Damage SZL This compound Skp2 Skp2 SZL->Skp2 Binds to p27 p27 (Tumor Suppressor) SZL->p27 Stabilizes Akt Akt SZL->Akt Inhibits SCF SCF E3 Ligase (Skp1-Cul1-F-box) Skp2->SCF Inhibits assembly with Skp1 Skp1 Skp1 Skp1->SCF SCF->p27 Ubiquitination & Degradation SCF->Akt Ubiquitination & Activation CellCycle Cell Cycle Arrest (G1/S phase) p27->CellCycle Induces Glycolysis Inhibition of Aerobic Glycolysis Akt->Glycolysis Promotes Senescence Cellular Senescence CellCycle->Senescence CellCycle->Apoptosis Glycolysis->Apoptosis contributes to

Caption: Mechanism of this compound and its synergy with chemotherapy.

Experimental Workflow for Assessing Synergy

A 1. Cell Culture (e.g., PC3 cells) B 2. Drug Treatment - this compound alone - Chemotherapy alone - Combination A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Cell Viability Assay (MTT Assay) C->D E 5. Apoptosis Assay (Annexin V/PI Staining) C->E F 6. Protein Analysis (Western Blot) C->F G 7. Data Analysis - IC50 Calculation - Synergy Analysis (e.g., CI) D->G E->G F->G

Caption: Workflow for in vitro synergy assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination.

Materials:

  • Cancer cell line (e.g., PC3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, Cyclophosphamide)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

    • Treat cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, and the combination of both at a fixed ratio.

    • Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each drug alone and for the combination using dose-response curves.

    • Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Note on Cyclophosphamide: Cyclophosphamide is a prodrug that requires metabolic activation to become cytotoxic. For in vitro assays, it is necessary to use a pre-activated form or to include a liver microsome fraction in the culture to facilitate its activation.[2]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound and chemotherapy, both individually and in combination.

Materials:

  • Cancer cell line (e.g., PC3)

  • 6-well plates

  • This compound

  • Chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Western Blot Analysis

This protocol is used to investigate the molecular mechanisms underlying the synergistic effects, such as the stabilization of p27 and the inhibition of Akt ubiquitination.

Materials:

  • Cancer cell line (e.g., PC3)

  • 6-well plates

  • This compound

  • Chemotherapeutic agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p27, anti-phospho-Akt, anti-total-Akt, anti-ubiquitin, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For Ubiquitination Analysis: To detect ubiquitinated proteins, it is often necessary to first immunoprecipitate the protein of interest (e.g., p27 or Akt) and then perform a Western blot using an anti-ubiquitin antibody. Treatment with a proteasome inhibitor (e.g., MG132) before cell lysis can help to increase the amount of ubiquitinated protein.

References

Application Notes and Protocols: Utilizing SZL P1-41 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SZL P1-41 is a specific small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2).[1][2] It functions by binding to the F-box domain of Skp2, which prevents its association with Skp1 and the subsequent formation of the Skp2-SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[3][4] The Skp2-SCF complex is a critical regulator of the cell cycle, targeting several tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, for ubiquitination and proteasomal degradation.[5][6] By inhibiting Skp2, this compound leads to the accumulation of p27, which in turn induces cell cycle arrest, cellular senescence, and apoptosis in cancer cells.[7][8]

The signaling pathways that regulate Skp2 are often intertwined with various kinase signaling cascades, such as the PI3K/Akt and Aurora Kinase pathways.[9][10][11] This crosstalk provides a strong rationale for combining this compound with other kinase inhibitors to achieve synergistic anti-cancer effects. This document provides detailed application notes and protocols for utilizing this compound in combination with other kinase inhibitors.

Combination Strategies and Data Presentation

A promising strategy for enhancing the anti-tumor efficacy of this compound is its co-administration with inhibitors of kinases that are involved in pathways that regulate or are regulated by Skp2. A notable example is the combination of this compound with an Aurora-A kinase inhibitor.

Synergistic Inhibition of Clear Cell Renal Cell Carcinoma with this compound and MLN8237 (Aurora-A Kinase Inhibitor)

A study on clear cell renal cell carcinoma (ccRCC) has demonstrated a synergistic lethal effect when combining this compound with MLN8237, an Aurora-A kinase inhibitor.[10] The rationale for this combination is based on the finding that Aurora-A positively regulates Skp2 expression.[10] The combination of these two inhibitors leads to a more profound inhibition of tumor growth both in vitro and in vivo.[10]

Below is a summary of the quantitative data from this combination study.

Cell LineDrugIC50 (µM)Combination Effect
769-PMLN823710.97Synergistic
769-PThis compound20.66Synergistic
Caki-1MLN8237>50Less Effective
Caki-1This compound>50Less Effective

Table 1: In Vitro Efficacy of this compound and MLN8237 in ccRCC Cell Lines.[10]

Treatment GroupAverage Tumor Size (end of study)Average Tumor Weight (end of study)
DMSOBaselineBaseline
MLN8237 (40 mg/kg/day)Significantly ReducedSignificantly Reduced
This compound (80 mg/kg/day)Significantly ReducedSignificantly Reduced
MLN8237 + this compoundMore Significantly Reduced than single agentsMore Significantly Reduced than single agents

Table 2: In Vivo Efficacy of this compound and MLN8237 Combination in a 769-P Xenograft Model.[10]

Signaling Pathways and Experimental Workflows

Skp2 Signaling Pathway and Crosstalk with Kinase Pathways

The Skp2 E3 ubiquitin ligase plays a central role in cell cycle progression by targeting key cell cycle inhibitors for degradation. Its activity is regulated by upstream signaling pathways, many of which are driven by kinases. Understanding this crosstalk is key to designing effective combination therapies.

Skp2_Signaling_Pathway cluster_upstream Upstream Kinase Signaling cluster_skp2 SCF-Skp2 Complex cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt activates Skp2 Skp2 Akt->Skp2 phosphorylates & stabilizes AuroraA Aurora-A AuroraA->Skp2 upregulates mTOR mTOR mTOR->Skp2 regulates translation p27 p27 Skp2->p27 targets for degradation p21 p21 Skp2->p21 targets for degradation Skp1 Skp1 Skp1->Skp2 Cul1 Cul1 Cul1->Skp2 Rbx1 Rbx1 Rbx1->Skp2 CellCycleArrest Cell Cycle Arrest (G1/S) p27->CellCycleArrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis SZL_P1_41 This compound SZL_P1_41->Skp2 inhibits Skp1 binding Kinase_Inhibitor Kinase Inhibitor (e.g., MLN8237) Kinase_Inhibitor->AuroraA inhibits

Figure 1: Skp2 signaling pathway and points of intervention.

Experimental Workflow for Synergy Analysis

A typical workflow to assess the synergistic effects of this compound in combination with another kinase inhibitor involves a series of in vitro assays.

Synergy_Workflow start Cancer Cell Culture treatment Treat with this compound, Kinase Inhibitor, and Combination in a Dose-Response Matrix start->treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay data_analysis Data Analysis viability_assay->data_analysis synergy_calc Calculate Combination Index (CI) using Chou-Talalay Method data_analysis->synergy_calc mechanism_study Mechanistic Studies synergy_calc->mechanism_study apoptosis_assay Apoptosis Assay (Annexin V) mechanism_study->apoptosis_assay western_blot Western Blot (p27, p-Akt, etc.) mechanism_study->western_blot co_ip Co-Immunoprecipitation mechanism_study->co_ip conclusion Determine Synergy and Elucidate Mechanism apoptosis_assay->conclusion western_blot->conclusion co_ip->conclusion

Figure 2: Experimental workflow for synergy analysis.

Detailed Experimental Protocols

Cell Viability Assay (MTT/XTT)

Objective: To determine the effect of this compound, a kinase inhibitor, and their combination on the viability of cancer cells and to calculate the IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)[1]

  • Kinase inhibitor of interest (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7]

  • Prepare serial dilutions of this compound and the kinase inhibitor in complete culture medium. For combination treatments, prepare a matrix of concentrations.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[10]

  • For MTT assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • For XTT assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.

    • Measure the absorbance at 450-500 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Synergy Analysis (Combination Index)

Objective: To quantitatively determine the interaction between this compound and a kinase inhibitor (synergistic, additive, or antagonistic).

Principle: The Chou-Talalay method is used to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13][14]

Protocol:

  • Perform a cell viability assay with a range of concentrations for each drug alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).[13]

  • Generate dose-response curves for each drug and the combination.

  • Use software like CompuSyn or a similar tool to calculate the CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).[12][15]

  • The CI is calculated using the formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (x), and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.[12]

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by this compound, a kinase inhibitor, and their combination.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat them with the respective inhibitors and their combination for a specified time (e.g., 48 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

Objective: To analyze the expression levels of key proteins in the Skp2 and relevant kinase signaling pathways.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Skp2, anti-p27, anti-p-Akt, anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated and control cells and determine the protein concentration.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

Co-Immunoprecipitation (Co-IP)

Objective: To determine if this compound disrupts the interaction between Skp2 and Skp1.

Materials:

  • Cell lysates

  • Antibody against Skp2 or Skp1

  • Protein A/G agarose (B213101) or magnetic beads

  • IP lysis buffer

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Protocol:

  • Lyse the cells with a non-denaturing IP lysis buffer.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Skp2) overnight at 4°C.

  • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the interacting protein (e.g., anti-Skp1).

Conclusion

The combination of the Skp2 inhibitor this compound with other kinase inhibitors represents a promising therapeutic strategy for various cancers. The synergistic effects observed in preclinical studies, such as with the Aurora-A kinase inhibitor MLN8237, highlight the potential of this approach. The protocols and application notes provided here offer a framework for researchers to explore and validate novel combination therapies involving this compound, with the aim of improving treatment outcomes for cancer patients. Rigorous experimental design and quantitative analysis, as outlined, are crucial for the successful development of these combination strategies.

References

Troubleshooting & Optimization

troubleshooting inconsistent results in SZL P1-41 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SZL P1-41, a specific inhibitor of S-phase kinase-associated protein 2 (Skp2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a specific inhibitor of S-phase kinase-associated protein 2 (Skp2).[1][2] It functions by binding directly to the F-box domain of Skp2, which prevents the crucial interaction between Skp2 and Skp1.[2][3] This blockage prevents the assembly of the functional SCF-Skp2 E3 ubiquitin ligase complex.[3][4] As a result, the ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins, such as p27Kip1 and p21Cip1, are inhibited.[3] The accumulation of these proteins leads to cell cycle arrest, induction of apoptosis, and p53-independent cellular senescence.[3][5] Additionally, this compound has been shown to inhibit Akt ubiquitination and activation, which in turn suppresses aerobic glycolysis.[3]

Q2: What are the primary downstream effects of this compound treatment?

A2: The primary downstream effects of this compound stem from the stabilization of Skp2 substrates. These include:

  • Cell Cycle Arrest: Accumulation of the cyclin-dependent kinase inhibitor p27 leads to cell cycle arrest, typically at the G1/S transition.[3]

  • Induction of Apoptosis and Senescence: By stabilizing tumor suppressors, this compound can trigger apoptosis and p53-independent cellular senescence in cancer cells.[1][3]

  • Metabolic Reprogramming: this compound inhibits aerobic glycolysis by preventing the Skp2-mediated degradation of isocitrate dehydrogenase (IDH) 1/2 and inhibiting Akt activation.[3]

  • Suppression of Cancer Stem Cells: The inhibitor has been shown to suppress cancer stem cell populations and their self-renewal capabilities.[1][6]

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated anti-tumor activity in various cancer cell lines, including prostate (PC3, LNCaP), lung (H460, A549), liver, and osteosarcoma cell lines.[5][6][7] It has been noted for its ability to selectively target cancer cells with minimal effects on normal tissues.[6]

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving small molecule inhibitors like this compound can arise from various factors, from reagent handling to experimental design. This guide addresses common issues in a question-and-answer format.

Q4: My cell viability results with this compound are not reproducible. What could be the cause?

A4: Inconsistent cell viability can stem from several sources:

  • Compound Solubility and Stability: this compound has limited solubility in aqueous solutions and is typically dissolved in DMSO for stock solutions.[1][7] Ensure the stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final DMSO concentration is consistent across all treatments and controls, and does not exceed a level toxic to your specific cell line (typically <0.5%).

  • Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can all impact cellular response to inhibitors. Use cells with a consistent and low passage number, as immortalized cells can yield inconsistent results.[8]

  • Treatment Duration and Compound Refreshment: For longer experiments, the compound may degrade in the culture medium. For treatment protocols lasting several days, it is recommended to refresh the medium with a fresh dilution of this compound every two days.[1]

Q5: I am not observing the expected increase in p27 or p21 protein levels after this compound treatment. Why might this be?

A5: A lack of change in downstream protein levels could be due to:

  • Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Timing of Analysis: The accumulation of proteins like p27 and p21 is time-dependent. Harvest cells at multiple time points after treatment (e.g., 12, 24, 48 hours) to identify the optimal window for observing changes.

  • Off-Target Effects or Resistance: If the expected on-target effect is absent even at high concentrations, consider the possibility of off-target effects or intrinsic resistance mechanisms in your cell line.[9] Skp2 has been implicated in drug resistance to other agents, and similar mechanisms could affect this compound activity.[5]

Q6: The observed cellular phenotype does not match what is described in the literature. How can I validate the on-target effect?

A6: To confirm that the observed phenotype is a direct result of Skp2 inhibition, consider the following validation experiments:

  • Use of a Structurally Different Inhibitor: Employing another Skp2 inhibitor with a different chemical structure can help confirm that the observed effect is due to Skp2 inhibition and not an off-target effect of this compound.[9]

  • Genetic Validation: Use techniques like siRNA or shRNA to knock down Skp2. The resulting phenotype should mimic the effects of this compound treatment. A discrepancy between pharmacological and genetic inhibition may indicate off-target effects.[9]

  • Rescue Experiments: In a Skp2-knockdown background, the effects of this compound should be diminished if the inhibitor is acting on-target.

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssay TypeIC50 ValueTreatment DurationReference
H460Non-Small Cell Lung CancerCell Viability5.15 µM4 days[5]
769-PClear Cell Renal Cell CarcinomaCell Proliferation (CCK-8)20.66 µM48 hours[10]
PC3Prostate CancerNot SpecifiedNot SpecifiedNot Specified[1][7]
LNCaPProstate CancerCell SurvivalNot SpecifiedNot Specified[7]

Table 2: In Vivo Experimental Parameters for this compound

Animal ModelCancer TypeDosageAdministration RouteReference
Mouse Xenograft (A549)Lung Cancer40 and 80 mg/kgIntraperitoneal (i.p.)[2][7]
Mouse Xenograft (PC3)Prostate Cancer40 and 80 mg/kgIntraperitoneal (i.p.)[2][7]
Mouse Xenograft (769-P)ccRCC80 mg/kg/dayIntraperitoneal (i.p.)[10]

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with this compound.

1. Cell Viability (MTT) Assay

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation following this compound treatment.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[3]

    • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-96 hours). For longer incubations, refresh the medium with the inhibitor every 48 hours.[1]

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.

2. In Vivo Ubiquitination Assay

  • Objective: To determine if this compound prevents the ubiquitination of a specific Skp2 substrate (e.g., p27) within a cellular context.

  • Methodology:

    • Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged Ubiquitin, the substrate of interest (e.g., p27), and Skp2.[3]

    • Treatment: Treat the transfected cells with this compound or a vehicle control for a designated time (e.g., 6-12 hours) before harvesting. It is common to also treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[3]

    • Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[3]

    • Pull-down: Use nickel-NTA agarose (B213101) beads to pull down the His-tagged ubiquitinated proteins from the cell lysates.[3]

    • Western Blot: Elute the bound proteins and analyze the ubiquitination status of the substrate by Western blotting using an antibody specific to the substrate.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound experiments.

SZL_P1_41_Mechanism_of_Action cluster_SCF_Complex SCF-Skp2 E3 Ubiquitin Ligase Complex cluster_Inhibition Inhibition by this compound cluster_Downstream_Effects Downstream Effects Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Cullin1 Cullin-1 Skp1->Cullin1 p27 p27 (Substrate) Skp2->p27 Targets for ubiquitination Rbx1 Rbx1 Cullin1->Rbx1 SZL_P1_41 This compound SZL_P1_41->Skp2 Binds to Skp2, prevents Skp1 interaction Ub_p27 Ubiquitinated p27 p27->Ub_p27 Ubiquitination Accumulation p27 Accumulation p27->Accumulation Blockage of degradation leads to Degradation Proteasomal Degradation Ub_p27->Degradation CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Verify Compound Integrity - Check solubility and storage - Prepare fresh dilutions - Avoid freeze-thaw cycles Start->Check_Reagent Check_Cells Standardize Cell Culture - Use low passage number - Consistent confluency - Check for contamination Start->Check_Cells Check_Protocol Review Experimental Protocol - Consistent DMSO concentration - Optimal treatment duration - Refresh compound if needed Start->Check_Protocol Re_evaluate Re-evaluate Experiment Check_Reagent->Re_evaluate Check_Cells->Re_evaluate Check_Protocol->Re_evaluate Validation Perform Validation Experiments Re_evaluate->Validation If inconsistency persists siRNA Genetic Knockdown (siRNA/shRNA) Validation->siRNA Other_Inhibitor Use Structurally Different Inhibitor Validation->Other_Inhibitor Conclusion Draw Conclusion on On-Target vs. Off-Target Effects siRNA->Conclusion Other_Inhibitor->Conclusion

Caption: Troubleshooting workflow for inconsistent results.

References

how to prevent SZL P1-41 degradation in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper long-term storage and handling of the Skp2 inhibitor, SZL P1-41, to ensure its stability and efficacy in your experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid compound should be stored at -20°C, where it can be stable for at least four years.[1] For short-term storage (days to weeks), +4°C is also acceptable.

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your stock or working solution can be an indicator of chemical degradation or oxidation.[2] This may be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is highly recommended to assess the purity of the compound via methods like HPLC before proceeding with your experiments.

Q3: I observed precipitation in my frozen DMSO stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete re-dissolution before use. To prevent this, consider storing your stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.[3][4] However, it is important to use anhydrous (dry) DMSO, as the presence of water can promote hydrolysis of the compound over time.[5]

Q5: How can I be sure that my this compound is still active?

A5: The biological activity of this compound can be confirmed by performing a relevant functional assay. An in vitro ubiquitination assay is a suitable method to verify its inhibitory effect on the Skp2 E3 ligase activity.[6][7] A loss of potency in your cellular assays compared to previous experiments may also indicate degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity Degradation of this compound in solution.1. Prepare fresh stock solutions: Discard the old stock solution and prepare a new one from solid material. 2. Verify compound integrity: Analyze the purity of your stock solution using HPLC-UV. 3. Optimize storage conditions: Store aliquots of your stock solution at -80°C and protect them from light.
Precipitation in working solutions (aqueous buffers) Low aqueous solubility of this compound.1. Decrease final concentration: The concentration in your assay may be too high. 2. Increase DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but generally keep it below 0.5% to avoid cellular toxicity.[8] 3. Use a different formulation: Consider the use of solubilizing agents like PEG300 and Tween 80 for in vivo studies, but ensure they are compatible with your in vitro assay.[3]
Color change of stock solution Oxidation or photodegradation.1. Protect from light: Store all solutions in amber vials or wrap them in aluminum foil.[2] 2. Minimize air exposure: After preparing stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Notes
Solid (Powder)-20°C≥ 4 years[1]Store in a tightly sealed container in a dry environment.
+4°CShort-term (days to weeks)
Stock Solution (in anhydrous DMSO)-20°CUp to 1 year[9]Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
-80°CUp to 2 years[9]Recommended for longer-term storage of solutions.

Table 2: Potential Degradation Pathways and Contributing Factors

Degradation Pathway Contributing Factors Structural Moiety Likely Affected
Hydrolysis Presence of water, acidic or basic conditions.The benzopyran-4-one core may be susceptible to ring-opening.
Oxidation Exposure to air (oxygen), presence of oxidizing agents.The phenolic hydroxyl group is prone to oxidation.[10][11][12][13]
Photodegradation Exposure to UV or visible light.The benzothiazole (B30560) and chromone (B188151) rings are known to be photosensitive.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound by HPLC-UV

This protocol provides a framework for a forced degradation study to identify potential degradation products and establish a stability-indicating method.

  • Forced Degradation Study Design:

    • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solid this compound at 80°C.

    • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm).

  • Sample Preparation: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan). Supplier data suggests absorbance maxima at 224, 264, and 308 nm.[1]

    • Analysis: Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which would indicate degradation products.

Protocol 3: In Vitro Ubiquitination Assay

This assay can be used to confirm the inhibitory activity of this compound on Skp2-mediated ubiquitination of its substrate, p27.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT):

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UbcH3, UbcH5)

    • Recombinant ubiquitin

    • Recombinant SCF-Skp2 E3 ligase complex

    • Recombinant p27 substrate

    • This compound (at various concentrations) or DMSO (vehicle control)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-p27 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated p27 should be visible in the DMSO control lane. The intensity of this ladder should decrease in a dose-dependent manner in the lanes with increasing concentrations of active this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_storage Long-Term Storage prep_solid Solid this compound prep_solution Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solid->prep_solution prep_aliquot Aliquot into single-use vials prep_solution->prep_aliquot stress_acid Acid Hydrolysis prep_aliquot->stress_acid Incubate under stress (various time points) stress_base Base Hydrolysis prep_aliquot->stress_base Incubate under stress (various time points) stress_oxidation Oxidation (H2O2) prep_aliquot->stress_oxidation Incubate under stress (various time points) stress_thermal Thermal (Heat) prep_aliquot->stress_thermal Incubate under stress (various time points) stress_photo Photodegradation (UV) prep_aliquot->stress_photo Incubate under stress (various time points) storage_conditions Store at recommended conditions (-20°C or -80°C, protected from light) prep_aliquot->storage_conditions analysis_hplc HPLC-UV Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_oxidation->analysis_hplc stress_thermal->analysis_hplc stress_photo->analysis_hplc analysis_data Data Analysis: - % Degradation - Identify Degradants analysis_hplc->analysis_data storage_sampling Sample at various time points storage_conditions->storage_sampling storage_sampling->analysis_hplc signaling_pathway This compound Mechanism of Action in the Skp2 Signaling Pathway cluster_scf SCF E3 Ubiquitin Ligase Complex cluster_substrates Skp2 Substrates cluster_effects Cellular Effects skp1 Skp1 skp2 Skp2 (F-box protein) skp1->skp2 cul1 Cul1 cul1->skp1 rbx1 Rbx1 cul1->rbx1 ubiquitination Ubiquitination skp2->ubiquitination Targets substrates for p27 p27 cell_cycle_arrest Cell Cycle Arrest (G1/S) p27->cell_cycle_arrest Inhibits degradation Proteasomal Degradation p27->degradation akt Akt glycolysis Inhibition of Glycolysis akt->glycolysis Promotes apoptosis Apoptosis/Senescence cell_cycle_arrest->apoptosis szl_p1_41 This compound szl_p1_41->skp2 Inhibits interaction with Skp1 ubiquitination->p27 ubiquitination->akt degradation->cell_cycle_arrest Leads to accumulation of p27, causing

References

interpreting unexpected phenotypes in SZL P1-41 treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SZL P1-41, a selective inhibitor of S-phase kinase-associated protein 2 (Skp2). The information is designed to help interpret unexpected phenotypes and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as compound #25) is a small-molecule inhibitor that specifically targets the S-phase kinase-associated protein 2 (Skp2).[1][2] It was identified through structure-based virtual screening from over 120,000 compounds.[3] Skp2 is an F-box protein and a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which is often overexpressed in various cancers.[4]

Q2: What is the mechanism of action for this compound?

This compound functions by directly binding to Skp2 in a specific pocket-like region, which includes the residues Trp97 and Asp98.[2][3] This binding physically prevents the interaction between Skp2 and Skp1, which is an essential step for the assembly and function of the SCF-Skp2 E3 ligase complex.[4][5] By inhibiting the complex, this compound prevents the ubiquitination and subsequent degradation of Skp2's target proteins.[6]

Q3: What are the expected cellular outcomes after treating cancer cells with this compound?

The primary effects of this compound treatment in sensitive cancer cell lines include:

  • Inhibition of Cancer Cell Survival: The compound suppresses the survival of both cancer cells and cancer stem cells.[1][6]

  • Induction of Cellular Senescence: It can trigger p53-independent cellular senescence, a state of irreversible growth arrest.[3][6]

  • Inhibition of Glycolysis: this compound has been shown to inhibit cellular aerobic glycolysis, a metabolic pathway often exploited by cancer cells.[3][4]

  • Stabilization of Skp2 Substrates: It leads to the accumulation of key tumor suppressor proteins that are normally targeted by Skp2 for degradation, such as p27.[4][6]

  • Suppression of Cancer Stem Cells: The inhibitor has been found to reduce prostate cancer stem cell populations and their self-renewal capabilities.[4]

Q4: How specific is this compound for the Skp2-Skp1 interaction?

This compound is reported to be a highly specific inhibitor.[4] It was designed to selectively bind to Skp2 and disrupt its complex formation with Skp1.[5] Studies have shown that it effectively suppresses the E3 ligase activity of the Skp2-SCF complex without affecting the activity of other SCF complexes.[6][7] Furthermore, the compound had no effect on cancer cells where Skp2 had been genetically silenced, confirming its on-target activity.[4]

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses common issues and unexpected phenotypes that may arise during experiments with this compound.

Problem 1: No or Weaker-Than-Expected Cytotoxicity

Q: I am not observing the expected level of growth inhibition or cell death in my cell line after this compound treatment. What are the possible reasons?

A: Several factors can contribute to a weaker-than-expected effect. Consider the following troubleshooting steps:

  • Cell Line-Specific Sensitivity: The IC50 value of this compound can vary significantly between different cancer cell lines. For example, in the H460 non-small cell lung cancer cell line, this compound showed a stronger inhibitory effect (IC50 of 5.15 μM) than another Skp2 inhibitor.[3] Verify the reported sensitivity of your specific cell line or perform a dose-response experiment to determine the empirical IC50.

  • Drug Concentration and Treatment Duration: Ensure the concentration and incubation time are adequate. Most in vitro studies use concentrations in the range of 5-20 μM.[1][5][8] For cell viability assays, a treatment duration of at least 72-96 hours is common, with the drug-containing medium refreshed every two days.[1]

  • Drug Solubility and Stability: this compound is soluble in DMSO.[1][6] Ensure the stock solution is properly prepared and stored. When preparing working solutions, avoid precipitation. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]

  • Skp2 Expression Levels: The efficacy of this compound is dependent on the presence of its target. Confirm that your cell line expresses sufficient levels of Skp2 protein.

  • Experimental Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound to account for any solvent-induced effects.

G start Problem: No/Weak Cytotoxicity check_drug 1. Verify Drug Prep & Solubility start->check_drug check_dose 2. Optimize Dose & Duration check_drug->check_dose Prep OK? outcome_resist Consider Intrinsic Resistance check_drug->outcome_resist Prep Not OK? check_cells 3. Assess Cell Line (Skp2 expression, health) check_dose->check_cells Dose OK? check_dose->outcome_resist Dose Not OK? check_assay 4. Validate Assay & Controls check_cells->check_assay Cells OK? check_cells->outcome_resist Cells Not OK? outcome_ok Effective Cytotoxicity Observed check_assay->outcome_ok Assay OK? check_assay->outcome_resist Assay Not OK?

Caption: Troubleshooting workflow for weak or absent this compound activity.

Problem 2: Unexpected Cellular Morphology

Q: My cells appear enlarged, flattened, and are not detaching, which is different from typical apoptosis. What does this phenotype indicate?

A: This morphology is a classic hallmark of cellular senescence. This compound is known to trigger p53-independent cellular senescence in cancer cells.[3][6] Instead of undergoing apoptosis, the cells enter a state of permanent growth arrest.

  • Recommended Action: To confirm senescence, perform a senescence-associated β-galactosidase (SA-β-gal) staining assay. Senescent cells will stain blue at pH 6.0, while non-senescent cells will not.

Problem 3: Inconsistent Biomarker Results

Q: I treated my cells with this compound but did not observe a significant increase in p27 protein levels via Western blot. Does this mean the inhibitor is inactive?

A: Not necessarily. While p27 is a primary substrate of Skp2, several factors could explain this result:

  • Time-Course Dependence: The accumulation of p27 may be time-dependent. Analyze protein levels at multiple time points (e.g., 24, 48, 72 hours) post-treatment.

  • Cell Cycle Status: The regulation of p27 is tightly linked to the cell cycle. The effect of this compound on p27 may be more pronounced in a synchronized cell population.

  • Multiple Skp2 Substrates: Skp2 has multiple substrates that play roles in various signaling pathways, including those related to apoptosis and the Hippo pathway.[3] The primary response in your cell line might involve other substrates.

  • Confirmation of Target Engagement: To directly confirm that this compound is engaging its target, you can perform a co-immunoprecipitation (co-IP) experiment to assess the Skp2-Skp1 interaction. A successful treatment should reduce the amount of Skp1 that co-precipitates with Skp2.[5]

Problem 4: Confirming On-Target Specificity

Q: How can I be certain that the observed phenotype is a direct result of Skp2 inhibition and not an off-target effect?

A: The best way to confirm on-target activity is through genetic validation experiments:

  • Skp2 Knockdown (Positive Control): Use siRNA or shRNA to silence the SKP2 gene. The resulting phenotype should mimic the effect of this compound treatment. If cells treated with this compound behave similarly to Skp2-knockdown cells, it strongly suggests the effect is on-target.

  • Skp2 Overexpression (Rescue Experiment): In cells treated with this compound, transiently overexpress a version of Skp2. If the phenotype (e.g., growth arrest, senescence) is reversed or mitigated, it demonstrates that the effect of the drug is mediated through Skp2.

  • Use of Skp2-Null Cells: As a control, researchers have shown that this compound did not work in cancer cells where Skp2 had been silenced, confirming its specificity.[4]

Quantitative Data Summary

Table 1: Effective Concentrations and IC50 Values of this compound in Cancer Cell Lines

Cell Line Cancer Type Parameter Value Reference
PC3 Prostate Cancer Effective Dose (Viability) 10-20 µM [1]
H460 Non-Small Cell Lung Cancer IC50 5.15 µM [3]
769-P Clear Cell Renal Cell Carcinoma Effective Dose (Clonogenic) 20 µM [8]

| Various | Various | In vitro Binding Assay | 5-20 µM |[5] |

Signaling Pathway

G cluster_0 Complex Assembly skp1 Skp1 scf Active SCF-Skp2 E3 Ligase Complex skp1->scf skp2 Skp2 skp2->scf cul1 CUL1 rbx1 Rbx1 cul1->scf rbx1->scf p27_ub p27-Ubiquitin scf->p27_ub Ubiquitination p27_active p27 (Active) (Tumor Suppressor) p27_active->p27_ub arrest Cell Cycle Arrest Senescence p27_active->arrest degradation Proteasomal Degradation p27_ub->degradation szl This compound inhibition_node szl->inhibition_node inhibition_node->skp1 inhibition_node->skp2

Caption: this compound inhibits the SCF-Skp2 E3 ligase by blocking Skp1-Skp2 interaction.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (Dye Exclusion Method)

This protocol is adapted from methodologies used to assess the effect of this compound on cell survival.[1]

  • Cell Seeding: Seed 5-10 x 10³ cells per well in a 12-well plate in triplicate and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add the medium containing various doses of this compound or a vehicle control (DMSO).

  • Incubation: Incubate cells for the desired period (e.g., 4 days). Refresh the drug-containing medium every two days.

  • Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin.

  • Staining and Counting: Resuspend cells in medium and mix a small aliquot with 0.4% Trypan Blue solution. Count the viable (unstained) cells using a hemocytometer.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.

Protocol 2: Western Blotting for Skp2 Pathway Proteins

This protocol is for detecting changes in protein levels of Skp2, p27, and other relevant markers.[8]

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the protein lysates on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Skp2, anti-p27, anti-Actin) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

G n1 Cell Treatment & Lysis n2 Protein Quantification (BCA) n1->n2 n3 SDS-PAGE Separation n2->n3 n4 Membrane Transfer n3->n4 n5 Blocking n4->n5 n6 Primary Antibody Incubation n5->n6 n7 Secondary Antibody Incubation n6->n7 n8 Detection (ECL) & Imaging n7->n8 n9 Data Analysis n8->n9

Caption: Standard experimental workflow for Western Blot analysis.

References

protocol for assessing the stability of SZL P1-41 in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of the Skp2 inhibitor, SZL P1-41, in culture media. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of S-phase kinase-associated protein 2 (Skp2).[1] It functions by binding to Skp2 and preventing its interaction with Skp1, a critical component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2] This disruption inhibits the ubiquitination and subsequent degradation of key cellular proteins, notably the cyclin-dependent kinase inhibitor p27 and the protein kinase Akt.[1][2] The accumulation of these proteins leads to cell cycle arrest and inhibition of glycolysis, ultimately suppressing cancer cell survival and proliferation.[1][2]

Q2: Why is it important to assess the stability of this compound in my culture media?

A2: Understanding the stability of this compound in your specific experimental setup is crucial for accurate interpretation of results. If the compound degrades over the course of an experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy. Stability studies help establish a true concentration-response relationship.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. For storage, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock directly into your pre-warmed culture media to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).

Q4: My cells are showing unexpected toxicity. Could it be related to this compound?

A4: While this compound is designed to be selective, off-target effects or issues with the compound's stability can sometimes lead to toxicity. High concentrations of the inhibitor or its degradation products could be a cause. It is also important to consider the toxicity of the solvent (e.g., DMSO) and to run appropriate vehicle controls. If you observe significant cell death, a dose-response experiment and a stability assessment of the compound in your media are recommended.

Protocol for Assessing the Stability of this compound in Culture Media

This protocol provides a detailed methodology for determining the stability of this compound in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Sterile, low-protein binding microcentrifuge tubes or multi-well plates

  • Calibrated pipettes and low-protein binding tips

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system with a C18 reverse-phase column

  • Acetonitrile (B52724) (ACN), HPLC-grade

  • Water, HPLC-grade

  • Formic acid (optional, for LC-MS)

  • Internal standard (a stable, structurally similar molecule, if available)

Experimental Workflow:

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to 10 µM in culture media prep_stock->prep_working prep_media Prepare culture media (± 10% FBS) prep_media->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sampling Collect aliquots at 0, 2, 8, 24, 48 hours incubate->sampling sample_prep Sample processing (e.g., protein precipitation) sampling->sample_prep hplc_ms Analyze by HPLC/LC-MS sample_prep->hplc_ms data_analysis Quantify this compound concentration hplc_ms->data_analysis calc_remaining Calculate % remaining vs. time 0 data_analysis->calc_remaining plot_data Plot stability curve calc_remaining->plot_data

Caption: Workflow for assessing this compound stability in culture media.

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in your chosen cell culture medium. Prepare separate working solutions for media with and without 10% FBS to assess the effect of serum proteins on stability.

  • Incubation: Aliquot 1 mL of each working solution into triplicate wells of a sterile multi-well plate or into sterile microcentrifuge tubes. Incubate the samples at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each replicate. The 0-hour time point should be collected immediately after the addition of the compound to the media.

  • Sample Processing: If your media contains serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to your sample. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

  • HPLC/LC-MS Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method. A C18 reverse-phase column is typically suitable for this type of analysis.

  • Data Analysis: Calculate the peak area of this compound for each sample. Determine the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.

    % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in two common culture media, with and without the presence of 10% Fetal Bovine Serum (FBS). This data is for illustrative purposes only, and it is crucial to perform your own stability studies under your specific experimental conditions.

Time (hours)DMEM + 10% FBS (% Remaining)DMEM - FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)RPMI-1640 - FBS (% Remaining)
0 100 ± 2.5100 ± 3.1100 ± 2.8100 ± 3.0
2 98 ± 3.095 ± 4.297 ± 3.594 ± 4.5
8 92 ± 4.185 ± 5.090 ± 4.382 ± 5.5
24 85 ± 5.570 ± 6.882 ± 6.065 ± 7.2
48 75 ± 6.255 ± 8.172 ± 7.150 ± 8.9

Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of this compound - Inherent instability in aqueous solution at 37°C.- Reactive components in the culture media.- pH of the media.- Assess stability in a simpler buffer like PBS to determine inherent stability.- Test in different types of media to identify potential reactive components.- Ensure the pH of the media remains stable throughout the experiment.
High variability between replicates - Inconsistent sample handling and processing.- Incomplete solubilization of the compound.- Issues with the analytical method (HPLC/LC-MS).- Ensure precise timing for sample collection and consistent processing steps.- Confirm complete dissolution of the stock solution and working solution.- Validate the analytical method for linearity, precision, and accuracy.
Low recovery of this compound at time 0 - Non-specific binding to plasticware.- Inaccurate pipetting.- Use low-protein binding plates and pipette tips.- Include a control without cells to assess binding to plasticware.- Ensure pipettes are properly calibrated.
Compound appears unstable, but cells show expected phenotype - Active degradation products.- The compound is highly potent, and even low concentrations are effective.- If using LC-MS, screen for potential degradation products.- Perform a careful dose-response analysis to determine the effective concentration range.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

G This compound Signaling Pathway cluster_scf SCF E3 Ligase Complex cluster_substrates Substrates cluster_outcomes Cellular Outcomes Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Cullin1 Cullin-1 Skp2->Cullin1 Ubiquitination Ubiquitination Skp2->Ubiquitination targets Rbx1 Rbx1 Cullin1->Rbx1 p27 p27 CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest promotes p27->Ubiquitination Akt Akt InhibitGlycolysis Inhibition of Glycolysis Akt->InhibitGlycolysis inhibition leads to Akt->Ubiquitination Senescence Cellular Senescence CellCycleArrest->Senescence can lead to SZL_P1_41 This compound SZL_P1_41->Skp2 inhibits binding to Skp1 Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Proteasomal_Degradation->p27 degrades Proteasomal_Degradation->Akt degrades

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A Comparative Analysis of SZL P1-41 and Other Skp2 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of prominent S-phase kinase-associated protein 2 (Skp2) inhibitors. This report provides a comparative analysis of SZL P1-41, SKPin C1, and SCFSkp2-IN-2, supported by experimental data and detailed protocols to inform inhibitor selection for preclinical research.

S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which orchestrates the degradation of several key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1. Overexpression of Skp2 is a common feature in a variety of human cancers, leading to uncontrolled cell proliferation and poor patient prognosis. This has made Skp2 an attractive target for the development of novel anticancer therapeutics. This guide provides a detailed comparison of three small molecule inhibitors of Skp2: this compound, SKPin C1, and SCFSkp2-IN-2, focusing on their distinct mechanisms of action and their efficacy in different cancer models.

Differentiated Mechanisms of Action

While all three inhibitors target the Skp2 pathway, they do so through unique mechanisms, which can influence their suitability for different research applications.

  • This compound functions by disrupting the formation of the active SCF E3 ligase complex. It specifically binds to the F-box domain of Skp2, preventing its crucial interaction with Skp1.[1][2] This blockade of complex assembly inhibits the ubiquitination of Skp2 substrates.

  • SKPin C1 acts by a different mechanism, directly targeting the substrate recognition site on Skp2. It blocks the binding of p27 to Skp2, thereby specifically preventing the degradation of this key cell cycle inhibitor without disrupting the entire SCF complex.

  • SCFSkp2-IN-2 (also known as AAA-237) presents a third inhibitory strategy. This compound binds directly to the Skp2 protein, leading to its proteasomal degradation.[3] This effectively depletes the cellular pool of Skp2, thereby inhibiting the formation and activity of the SCF-Skp2 complex.

Figure 1. Mechanisms of Action of Skp2 Inhibitors cluster_szl This compound cluster_skpin SKPin C1 cluster_scf SCFSkp2-IN-2 szl This compound skp2_szl Skp2 szl->skp2_szl Binds to F-box domain skp1_szl Skp1 skp2_szl->skp1_szl Interaction Blocked skpinc1 SKPin C1 skp2_skpin Skp2 skpinc1->skp2_skpin Binds to substrate binding pocket p27_skpin p27 skp2_skpin->p27_skpin Binding Inhibited scfin2 SCFSkp2-IN-2 skp2_scf Skp2 scfin2->skp2_scf Binds to Skp2 proteasome Proteasome skp2_scf->proteasome Leads to Degradation

Caption: Mechanisms of Action for Skp2 Inhibitors.

Comparative Efficacy in Cancer Cell Lines

The efficacy of these inhibitors varies across different cancer cell lines, likely reflecting the differential dependence of these cancers on specific aspects of the Skp2 pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound in a range of cancer cell lines.

InhibitorCell LineCancer TypeIC50 (µM)
This compound PC-3Prostate Cancer5.61[4]
LNCaPProstate Cancer1.22[4]
H460Non-Small Cell Lung Cancer5.15[5]
TAIL7T-cell Acute Lymphoblastic Leukemia30[5]
769-PClear Cell Renal Cell Carcinoma20.66[6]
SKPin C1 H69Small Cell Lung Cancer~2.78 (average for SCLC lines)[7]
H460Non-Small Cell Lung Cancer33[5]
H520Non-Small Cell Lung Cancer>50[7]
TAIL7T-cell Acute Lymphoblastic Leukemia2.4[5]
U266Multiple Myeloma~10[8]
RPMI 8226Multiple Myeloma~10[8]
SCFSkp2-IN-2 A549Non-Small Cell Lung Cancer0.3 - 3 (effective concentration range)[3]
H1299Non-Small Cell Lung Cancer0.3 - 3 (effective concentration range)[3]

Downstream Cellular Effects and Signaling Pathways

Inhibition of Skp2 by these compounds triggers a cascade of downstream events, primarily leading to cell cycle arrest, apoptosis, and cellular senescence. The stabilization of p27 is a key event, which in turn inhibits cyclin-dependent kinases (CDKs) and blocks the transition from the G1 to the S phase of the cell cycle.

Figure 2. Downstream Effects of Skp2 Inhibition skp2_inhibitor Skp2 Inhibitor (this compound, SKPin C1, SCFSkp2-IN-2) scf_skp2 SCF-Skp2 Complex skp2_inhibitor->scf_skp2 Inhibits p27 p27 scf_skp2->p27 Targets g1_s_transition G1/S Phase Transition ub_p27 Ubiquitinated p27 p27->ub_p27 Ubiquitination cdk2_cyclin_e CDK2/Cyclin E p27->cdk2_cyclin_e Inhibits note Inhibition of Skp2 leads to p27 accumulation, resulting in cell cycle arrest. p27->note proteasome_deg Proteasomal Degradation ub_p27->proteasome_deg cdk2_cyclin_e->g1_s_transition Promotes cell_cycle_arrest Cell Cycle Arrest note->cell_cycle_arrest

Caption: Downstream Effects of Skp2 Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to evaluate the efficacy of Skp2 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the inhibitors on cancer cells.

Figure 3. Experimental Workflow for MTT Assay start Seed cells in 96-well plate treatment Treat with Skp2 inhibitor (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Experimental Workflow for MTT Assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the Skp2 inhibitor (e.g., 0.1 to 100 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[9]

In Vitro Ubiquitination Assay

This assay directly measures the ability of an inhibitor to block the E3 ligase activity of the SCF-Skp2 complex.

Methodology:

  • Reaction Setup: In a reaction tube, combine recombinant E1, E2 (UbcH3), ubiquitin, and the SCF-Skp2 complex with a purified substrate such as p27.[5]

  • Inhibitor Addition: Add the Skp2 inhibitor at various concentrations to the reaction mixture.

  • Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.[11]

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-p27 antibody. A decrease in the high-molecular-weight polyubiquitinated p27 bands indicates inhibition of SCF-Skp2 activity.[11]

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to confirm that an inhibitor disrupts the interaction between two proteins, such as Skp2 and Skp1.

Methodology:

  • Cell Lysis: Lyse cells treated with the inhibitor or vehicle control in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against one of the target proteins (e.g., anti-Skp2).

  • Complex Capture: Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins and analyze them by Western blotting with an antibody against the other target protein (e.g., anti-Skp1). A reduced amount of the co-precipitated protein in the inhibitor-treated sample indicates disruption of the protein-protein interaction.

Conclusion

This compound, SKPin C1, and SCFSkp2-IN-2 are all valuable tools for studying the role of the Skp2 E3 ligase in cancer. Their distinct mechanisms of action provide researchers with a choice of tools to probe different aspects of Skp2 biology. This compound is ideal for studying the consequences of disrupting the entire SCF-Skp2 complex assembly. SKPin C1 offers a more targeted approach by specifically inhibiting the degradation of p27. SCFSkp2-IN-2 provides a unique mechanism by inducing the degradation of Skp2 itself, which may lead to a more sustained inhibition. The choice of inhibitor should be guided by the specific research question, the cancer model under investigation, and the desired cellular outcome. The experimental data and protocols provided in this guide offer a foundation for making an informed decision and for designing rigorous preclinical studies targeting the Skp2 pathway.

References

A Head-to-Head Battle of Skp2 Inhibitors: SZL P1-41 versus SKPin C1

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex and a key regulator of cell cycle progression and cellular proliferation. Its overexpression in numerous cancers has made it an attractive therapeutic target. This guide provides a detailed comparative analysis of two prominent small-molecule inhibitors of Skp2: SZL P1-41 and SKPin C1. We present a comprehensive overview of their mechanisms of action, comparative efficacy, and detailed experimental protocols to assist researchers in making informed decisions for their specific research needs.

Differentiated Mechanisms of Action

While both this compound and SKPin C1 target the Skp2 protein, they do so through distinct mechanisms, leading to different downstream consequences.

This compound functions by disrupting the formation of the active SCF-Skp2 complex. It specifically binds to the F-box domain of Skp2, preventing its crucial interaction with Skp1.[1][2] This blockade of complex assembly inhibits the ubiquitination of a broad range of Skp2 substrates, including the well-known tumor suppressor p27 and the protein kinase Akt.[3]

SKPin C1 , in contrast, does not interfere with the assembly of the SCF complex. Instead, it acts as a substrate interaction inhibitor. It specifically targets the substrate-binding pocket on Skp2, thereby preventing the recruitment and subsequent ubiquitination of key substrates like p27.[4]

Comparative Mechanisms of Action of this compound and SKPin C1 cluster_0 This compound Mechanism cluster_1 SKPin C1 Mechanism Skp2_SZL Skp2 Skp1_SZL Skp1 Skp2_SZL->Skp1_SZL Interaction Blocked Inactive_Complex_SZL Inactive Complex SZL_P1_41 This compound SZL_P1_41->Skp2_SZL binds to F-box Skp2_SKP Skp2 No_Ubiquitination No Ubiquitination p27_SKP p27 (Substrate) p27_SKP->Skp2_SKP Binding Blocked SKPin_C1 SKPin C1 SKPin_C1->Skp2_SKP binds to substrate pocket

Comparative Mechanisms of Action

Performance and Efficacy: A Data-Driven Comparison

The differing mechanisms of action of this compound and SKPin C1 result in varied efficacy across different cancer cell lines, underscoring the importance of selecting the appropriate inhibitor for a given biological context.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound 769-PClear Cell Renal Cell Carcinoma20.66[5]
H460Non-Small Cell Lung Cancer5.15[6]
TAIL7T-cell Acute Lymphoblastic Leukemia30[6]
SKPin C1 H460Non-Small Cell Lung Cancer33[6]
TAIL7T-cell Acute Lymphoblastic Leukemia2.4[6]

Key Observations:

  • Context-Dependent Potency: SKPin C1 demonstrates significantly higher potency in the TAIL7 T-ALL cell line, suggesting a critical dependence on the Skp2-p27 interaction in this cancer type. Conversely, this compound is more effective in the H460 lung cancer cell line, indicating that disrupting the entire SCF-Skp2 complex may be more advantageous in this context.[6]

  • Selectivity: this compound has been shown to selectively suppress the E3 ligase activity of the Skp2 SCF complex with no significant effect on other SCF complexes, highlighting its specificity.[3]

Experimental Protocols

To facilitate the replication and validation of findings, we provide detailed methodologies for key experiments used in the characterization of these inhibitors.

In Vivo Ubiquitination Assay

This assay is crucial for determining the ability of an inhibitor to prevent the ubiquitination of a specific substrate within a cellular environment.

Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect with plasmids encoding His-tagged ubiquitin, the substrate of interest (e.g., p27), and Skp2.

  • Inhibitor Treatment: Treat the transfected cells with the desired concentrations of this compound, SKPin C1, or a vehicle control (DMSO) for 6-12 hours. It is advisable to also treat with a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions and solubilize proteins.

  • Pull-down: Utilize nickel-NTA agarose (B213101) beads to perform a pull-down of His-tagged ubiquitinated proteins from the cell lysates.

  • Western Blotting: Elute the bound proteins and analyze the ubiquitination status of the target protein (e.g., p27) by Western blotting using a specific antibody.

In Vivo Ubiquitination Assay Workflow A Co-transfect cells with His-Ub, Substrate, and Skp2 B Treat with Skp2 Inhibitor (this compound or SKPin C1) A->B C Lyse cells under denaturing conditions B->C D Pull-down His-tagged proteins with Ni-NTA beads C->D E Analyze by Western Blot for ubiquitinated substrate D->E

In Vivo Ubiquitination Assay Workflow
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or SKPin C1 and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to study protein-protein interactions and is particularly useful for validating the mechanism of action of inhibitors like this compound.

Methodology:

  • Cell Lysis: Lyse cells treated with or without the inhibitor in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Pre-clearing: (Optional) Incubate the cell lysate with protein A/G-agarose/magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-Skp2).

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection: Elute the protein complexes from the beads and analyze the presence of interacting partners (e.g., Skp1) by Western blotting.

Logical Relationship for Inhibitor Selection Start Research Goal Q1 Primary goal is to stabilize a specific Skp2 substrate (e.g., p27)? Start->Q1 Q2 Broader disruption of SCF-Skp2 complex activity desired? Start->Q2 SKPin_C1 Consider SKPin C1 Q1->SKPin_C1 Yes SZL_P1_41 Consider this compound Q2->SZL_P1_41 Yes

Inhibitor Selection Logic

Conclusion

Both this compound and SKPin C1 are valuable tools for investigating the role of Skp2 in cancer biology and for the development of novel therapeutics. The choice between these two inhibitors should be guided by the specific research question and the cellular context. SKPin C1 offers a more targeted approach by specifically inhibiting the interaction of Skp2 with its substrates, making it an excellent choice for studies focused on the consequences of stabilizing a particular substrate like p27. In contrast, this compound provides a broader inhibition of the entire SCF-Skp2 complex, which may be more effective in cancers where multiple Skp2 substrates contribute to the malignant phenotype. The data and protocols presented in this guide are intended to empower researchers to select the most appropriate inhibitor and design rigorous experiments to further elucidate the therapeutic potential of targeting Skp2.

References

A Head-to-Head Comparison of Skp2 Inhibitors: SZL P1-41 and SCFSkp2-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of the S-phase kinase-associated protein 2 (Skp2) presents a promising avenue for cancer therapy. Skp2, a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, is an oncoprotein frequently overexpressed in various human cancers, where it facilitates the degradation of tumor suppressors like p27Kip1.[1] This guide provides a detailed, objective comparison of two prominent small-molecule Skp2 inhibitors, SZL P1-41 and SCFSkp2-IN-2, highlighting their distinct mechanisms of action and providing supporting experimental data to inform inhibitor selection.

Differentiated Mechanisms of Action

While both this compound and SCFSkp2-IN-2 target the Skp2 protein, they do so through fundamentally different mechanisms, leading to distinct biochemical and cellular consequences.

This compound , also known as compound #25, functions by disrupting the formation of the active SCF E3 ligase complex.[1][2][3][4][5] Identified through in silico screening, this inhibitor binds directly to the F-box domain of Skp2, specifically to residues such as Trp97 and Asp98.[1][2] This binding event physically prevents the crucial interaction between Skp2 and Skp1, a necessary step for the assembly of the functional SCFSkp2 complex.[1][2][6] Consequently, the E3 ligase activity towards its substrates, including p27 and Akt, is inhibited.[1][6]

SCFSkp2-IN-2 , also known as compound AAA-237, takes a more direct approach.[1][7][8] This inhibitor physically binds to the Skp2 protein, and at sufficient concentrations, this interaction leads to the proteasomal degradation of Skp2 itself.[1][7] This effectively diminishes the total cellular pool of Skp2, thereby preventing the formation of active E3 ligase complexes and subsequent substrate degradation.[1]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and SCFSkp2-IN-2, offering a comparative look at their biochemical and cellular potencies.

Table 1: Biochemical and Cellular Activity

ParameterThis compoundSCFSkp2-IN-2 (AAA-237)
Binding Target Skp2-Skp1 Interface[1]Skp2 Protein[1]
Binding Affinity (Kd) Not explicitly reported28.77 µM[1][7][8]
Primary Effect Prevents SCFSkp2 complex assembly[1]Induces Skp2 degradation[1][7]

Table 2: IC50 Values for Cell Viability

Cell LineCancer TypeThis compound (IC50)SCFSkp2-IN-2 (IC50)
A549Non-Small Cell Lung Cancer (NSCLC)-0.7 µM (72h)[7]
H1299Non-Small Cell Lung Cancer (NSCLC)-1.1 µM (72h)[7]
H460Non-Small Cell Lung Cancer (NSCLC)5.15 µM[2]-
PC-3Prostate CancerPotent effects on cell viability reported[3]-
LNCaPProstate CancerPotent effects on cell viability reported[3]-
TAIL7T-cell Acute Lymphoblastic Leukemia (T-ALL)30 µM[2]-
769-PClear Cell Renal Cell Carcinoma (ccRCC)20.66 µM[9]-

Note: IC50 values are highly dependent on the specific cell line and experimental conditions, such as incubation time.

Signaling Pathways and Cellular Effects

Inhibition of Skp2 by either this compound or SCFSkp2-IN-2 triggers a cascade of downstream cellular events, primarily revolving around cell cycle regulation, apoptosis, and cellular metabolism.

The primary consequence of Skp2 inhibition is the stabilization and accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[1] This leads to cell cycle arrest, typically at the G1/S transition, thereby inhibiting cancer cell proliferation.[1][7] Both inhibitors have been shown to induce this effect.[1][7]

Furthermore, the accumulation of tumor suppressors can lead to programmed cell death (apoptosis) or a state of irreversible cell cycle arrest known as cellular senescence.[1] this compound, for instance, is known to trigger p53-independent cellular senescence.[1][2] SCFSkp2-IN-2 has been demonstrated to induce apoptosis in non-small cell lung cancer cells.[7][8]

A notable effect of this compound is its impact on cellular metabolism. By inhibiting Skp2, it prevents the ubiquitination and activation of Akt, a key kinase in promoting glycolysis, the metabolic pathway that cancer cells often rely on for energy.[1][2][6] This leads to a suppression of glycolysis and a shift towards the tricarboxylic acid (TAC) cycle.[2]

G cluster_upstream Upstream Signaling cluster_inhibitors Inhibitors cluster_substrates Substrates cluster_downstream Downstream Effects Growth Factors Growth Factors Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Binds to Cul1 Cul1 p27 p27 Skp2->p27 Akt Akt Skp2->Akt Ubiquitinates for Activation Rbx1 Rbx1 This compound This compound This compound->Skp1 Blocks Binding SCFSkp2-IN-2 SCFSkp2-IN-2 SCFSkp2-IN-2->Skp2 Induces Degradation Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) p27->Cell Cycle Arrest (G1/S) Induces Glycolysis Inhibition Glycolysis Inhibition Akt->Glycolysis Inhibition Promotes Glycolysis Apoptosis/Senescence Apoptosis/Senescence Cell Cycle Arrest (G1/S)->Apoptosis/Senescence Leads to

Caption: Differentiated Mechanisms of Skp2 Inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the characterization of this compound and SCFSkp2-IN-2.

Co-Immunoprecipitation (Co-IP) to Assess Skp2-Skp1 Interaction (for this compound)

This assay determines the ability of this compound to disrupt the interaction between Skp2 and Skp1 in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., PC-3) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for Skp2 overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Skp1 and Skp2 to detect the presence and relative amounts of each protein in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated Skp1 with increasing concentrations of this compound indicates inhibition of the Skp2-Skp1 interaction.

G A Cell Culture & Treatment (this compound or DMSO) B Cell Lysis (Non-denaturing buffer) A->B C Immunoprecipitation (Anti-Skp2 antibody) B->C D Immune Complex Capture (Protein A/G beads) C->D E Washing & Elution D->E F Western Blot (Detect Skp1 & Skp2) E->F

Caption: Co-Immunoprecipitation Workflow.

Skp2 Degradation Assay (for SCFSkp2-IN-2)

This assay is used to determine if SCFSkp2-IN-2 induces the degradation of the Skp2 protein.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., A549 or H1299) and allow them to adhere. Treat the cells with various concentrations of SCFSkp2-IN-2 or a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).[7]

  • Protein Extraction: At each time point, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for Skp2. Also, probe for a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

  • Analysis: Quantify the band intensities for Skp2 and the loading control. A time- and dose-dependent decrease in the level of Skp2 protein in cells treated with SCFSkp2-IN-2 compared to the control indicates inhibitor-induced degradation.

G A Cell Culture & Treatment (SCFSkp2-IN-2 or DMSO) B Protein Extraction (Lysis Buffer) A->B C Protein Quantification (BCA Assay) B->C D Western Blot (SDS-PAGE) C->D E Immunodetection (Anti-Skp2 & Loading Control) D->E F Analysis (Band Intensity) E->F

Caption: Skp2 Degradation Assay Workflow.

Conclusion

This compound and SCFSkp2-IN-2 represent two distinct and valuable tools for investigating the biological roles of Skp2 and for the potential development of novel anticancer therapeutics. This compound offers a strategy to inhibit Skp2 function by preventing the assembly of the SCF complex, which may have a broader impact on all Skp2 substrates. In contrast, SCFSkp2-IN-2 provides a unique mechanism by inducing the degradation of the Skp2 protein itself, potentially leading to a more sustained inhibition. The choice between these inhibitors will depend on the specific research question, the cancer model under investigation, and whether the desired outcome is the inhibition of SCFSkp2 complex formation or the depletion of the Skp2 protein. The experimental data underscore the importance of empirical validation in relevant cellular contexts to determine the most effective compound for a given biological system.

References

A Comparative Guide to Skp2 Inhibitors: Confirming the Downstream Effects of SZL P1-41 on p27 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SZL P1-41 with other small molecule inhibitors of S-phase kinase-associated protein 2 (Skp2), a key component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex. The primary focus is on the downstream effects of these inhibitors on the protein levels of the cyclin-dependent kinase inhibitor p27 (also known as Kip1). By targeting p27 for ubiquitination and subsequent proteasomal degradation, Skp2 acts as a critical regulator of cell cycle progression. Its overexpression in various cancers makes it a compelling therapeutic target.

This document offers a comparative analysis of this compound against two other notable Skp2 inhibitors, Skp2 Inhibitor C1 and SCFSkp2-IN-2, with supporting experimental data and detailed protocols to aid in the objective evaluation of these compounds for research and drug development purposes.

Mechanism of Action: A Divergent Approach to Skp2 Inhibition

While all three inhibitors ultimately lead to the stabilization of p27, they achieve this through distinct mechanisms:

  • This compound: This compound functions by disrupting the crucial interaction between Skp2 and Skp1.[1] This prevents the assembly of a functional SCF-Skp2 E3 ligase complex, thereby inhibiting the ubiquitination of its substrates, including p27.[2]

  • Skp2 Inhibitor C1: This inhibitor takes a more direct approach by targeting the substrate recognition site on Skp2. This specifically blocks the binding of p27 to Skp2, preventing its ubiquitination and degradation.[3]

  • SCFSkp2-IN-2: Uniquely, this inhibitor induces the degradation of the Skp2 protein itself. This reduction in the total cellular pool of Skp2 leads to a decrease in the degradation of its target proteins, such as p27.[4]

Quantitative Performance Comparison

The following table summarizes key quantitative data for this compound and its comparators. Direct comparative studies quantifying the fold-increase of p27 protein levels under identical experimental conditions are limited. The data presented is compiled from various studies, and experimental conditions should be considered when making comparisons.

ParameterThis compoundSkp2 Inhibitor C1SCFSkp2-IN-2
Binding Target Skp2-Skp1 InterfaceSkp2-p27 InterfaceSkp2 Protein
Effect on p27 Levels Increase[1]Increase[5]Increase[4]
IC50 (Cell Viability) H460 (NSCLC): 5.15 µM[3]H460 (NSCLC): 33 µM[3]Not explicitly reported
TAIL7 (T-ALL): 30 µM[3]TAIL7 (T-ALL): 2.4 µM[3]
769-P (ccRCC): 20.66 µM[6]U266 & RPMI 8226 (MM): ~10 µM[5]
Primary Mechanism Prevents SCF complex assembly[1]Prevents p27 ubiquitination[3]Induces Skp2 degradation[4]

Note: IC50 values are highly dependent on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

G This compound Signaling Pathway cluster_0 SCF E3 Ligase Complex Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Interaction Cul1 Cul1 Skp2->Cul1 p27 p27 Skp2->p27 Ubiquitination Rbx1 Rbx1 Cul1->Rbx1 Proteasome Proteasome p27->Proteasome Degradation Ub Ubiquitin SZL_P1_41 This compound SZL_P1_41->Skp2 Inhibits Interaction

This compound inhibits the Skp2-Skp1 interaction, preventing p27 degradation.

G Experimental Workflow for p27 Level Analysis cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Seed cancer cells B Treat with this compound or other inhibitors A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (anti-p27) G->H I Secondary Antibody Incubation H->I J Detection and Imaging I->J K Densitometry Analysis J->K L Quantify Fold Change in p27 K->L

Workflow for quantifying changes in p27 protein levels after inhibitor treatment.

Experimental Protocols

Western Blot for p27 Quantification

This protocol outlines the steps to quantify changes in p27 protein levels following treatment with Skp2 inhibitors.

a. Cell Lysis and Protein Extraction:

  • Culture cancer cells (e.g., PC3, H460) to 70-80% confluency.

  • Treat cells with desired concentrations of this compound, Skp2 Inhibitor C1, SCFSkp2-IN-2, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations for all samples.

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p27 (e.g., rabbit anti-p27) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • For loading control, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

e. Densitometry Analysis:

  • Quantify the intensity of the p27 and loading control bands using image analysis software (e.g., ImageJ).

  • Normalize the p27 band intensity to the corresponding loading control band intensity.

  • Calculate the fold change in p27 levels in the inhibitor-treated samples relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to inhibit the ubiquitination of p27 mediated by the SCF-Skp2 complex.

a. Reagents:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UbcH3)

  • Recombinant human ubiquitin

  • Recombinant SCF-Skp2 complex

  • Recombinant p27 substrate

  • ATP

  • Ubiquitination buffer

  • This compound or other inhibitors

b. Procedure:

  • Set up the ubiquitination reaction in a microcentrifuge tube by combining the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination buffer.

  • Add the recombinant p27 substrate and the SCF-Skp2 complex.

  • Add this compound or a vehicle control at various concentrations to the respective reaction tubes.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the reaction products by Western blotting using an anti-p27 antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated p27 should be visible in the control lane. A reduction in the intensity of these bands in the inhibitor-treated lanes indicates inhibition of p27 ubiquitination.

Conclusion

This compound is a potent inhibitor of the SCF-Skp2 E3 ligase, leading to the accumulation of the tumor suppressor protein p27. Its mechanism of disrupting the Skp2-Skp1 interaction offers a distinct approach compared to other Skp2 inhibitors like Skp2 Inhibitor C1 and SCFSkp2-IN-2, which either block substrate binding or induce Skp2 degradation. The choice of inhibitor will depend on the specific experimental context and the desired therapeutic strategy. The provided experimental protocols offer a framework for researchers to independently verify and compare the downstream effects of these compounds on p27 levels, contributing to the development of novel cancer therapeutics targeting the Skp2-p27 axis.

References

Assessing the Specificity of SZL P1-41 Against Other E3 Ligases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the E3 ligase inhibitor SZL P1-41, focusing on its specificity against other E3 ligases. The information presented herein is supported by experimental data from publicly available literature to offer an objective assessment for researchers in drug discovery and development.

Introduction to this compound and E3 Ligase Specificity

This compound is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2), a component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3] E3 ligases are crucial enzymes in the ubiquitin-proteasome system, responsible for substrate recognition and the subsequent ubiquitination that often leads to protein degradation. Given the large number of E3 ligases and their diverse roles in cellular processes, the specificity of an E3 ligase inhibitor is a critical determinant of its therapeutic potential and off-target effects. An ideal inhibitor should potently target its intended E3 ligase while exhibiting minimal activity against other E3 ligases.

This compound was identified through a structure-based virtual screening and functions by binding to the F-box domain of Skp2, thereby preventing its interaction with Skp1.[3][4][5] This disruption of the Skp2-Skp1 complex formation inhibits the assembly and activity of the SCF-Skp2 E3 ligase.[2][5]

Quantitative Assessment of this compound Specificity

While broad-spectrum quantitative screening data of this compound against a diverse panel of E3 ligases is not extensively available in the public domain, key studies have demonstrated its selectivity for the SCF-Skp2 complex over other SCF complexes.

Table 1: Specificity of this compound Against a Selection of E3 Ligases

Target E3 Ligase ComplexFindingReference
SCF-Skp2 Inhibits Skp2-Skp1 interaction and subsequent E3 ligase activity.[5][6]
SCF-Fbw7 No effect on its E3 ligase activity.[6]
SCF-β-TrCP No effect on its E3 ligase activity.[6]

This qualitative data strongly suggests that this compound is not a general inhibitor of all SCF complexes but rather specifically targets the Skp2-containing complex.

For a broader perspective on its activity in a cellular context, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. It is important to note that these values reflect the overall effect on cell viability, which is a consequence of inhibiting the Skp2 pathway, and not a direct measure of enzymatic inhibition of a panel of E3 ligases.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
769-PClear Cell Renal Cell Carcinoma20.66[7]

Comparison with Other Skp2 Inhibitors

To provide a better context for this compound's specificity, it is useful to compare its mechanism with other known Skp2 inhibitors.

Table 3: Comparison of Different Skp2 Inhibitors

InhibitorMechanism of ActionSpecificity NotesReference
This compound Prevents Skp2-Skp1 interaction, disrupting SCF-Skp2 complex formation.Selective for SCF-Skp2 over other tested SCF complexes.[3][5][6]
SKPin C1 Targets the substrate-binding pocket of Skp2, preventing the interaction with p27.Does not disrupt the SCF-Skp2 complex itself but blocks substrate recognition.[3]
SCFSkp2-IN-2 (AAA-237) Binds directly to Skp2, leading to its proteasomal degradation.Reduces the cellular pool of Skp2, affecting all its functions.[3]

Experimental Protocols for Specificity Assessment

The following are detailed methodologies for key experiments used to assess the specificity of E3 ligase inhibitors like this compound.

In Vitro Ubiquitination Assay

This assay directly measures the enzymatic activity of a reconstituted E3 ligase complex and the inhibitory effect of a compound.

Objective: To determine if this compound directly inhibits the ubiquitination of a known Skp2 substrate by the SCF-Skp2 complex and to assess its effect on other E3 ligase complexes.

Materials:

  • Purified recombinant E1 (e.g., UBE1), E2 (e.g., UbcH3), and E3 ligase components (Skp1, Cul1, Roc1, and the specific F-box protein such as Skp2, Fbw7, or β-TrCP).

  • Ubiquitin.

  • Substrate protein (e.g., p27 for Skp2).

  • ATP.

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

  • This compound and other inhibitors.

  • SDS-PAGE gels, Western blot apparatus, and antibodies against the substrate and ubiquitin.

Procedure:

  • Assemble the E3 ligase complexes by incubating the purified components.

  • In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, ubiquitin, substrate, and ATP.

  • Add the test inhibitor (e.g., this compound) at various concentrations. Include a DMSO vehicle control.

  • Initiate the reaction by adding the assembled E3 ligase complex.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies to detect the ubiquitinated forms of the substrate.

Data Analysis: Quantify the intensity of the bands corresponding to the ubiquitinated substrate. Compare the levels of ubiquitination in the presence of the inhibitor to the vehicle control to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding can alter the thermal stability of a protein.[8][9]

Objective: To confirm that this compound directly binds to Skp2 in intact cells.

Materials:

  • Cell line of interest.

  • Cell culture medium and reagents.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Apparatus for heating cell suspensions (e.g., PCR cycler).

  • Western blot or mass spectrometry equipment.

Procedure:

  • Culture cells to a suitable confluency.

  • Treat the cells with this compound or a vehicle control for a specific duration.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble Skp2 in the supernatant by Western blot or mass spectrometry.

Data Analysis: Plot the amount of soluble Skp2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Proteomic Profiling for Off-Target Identification

Mass spectrometry-based proteomic approaches can provide a global view of a compound's interactions within the cellular proteome.

Objective: To identify potential off-targets of this compound across the entire proteome.

Materials:

  • Cell line of interest.

  • SILAC (Stable Isotope Labeling with Amino acids in Cell culture) reagents (optional, for quantitative proteomics).

  • This compound.

  • Lysis buffer.

  • Affinity chromatography reagents (if using an affinity-based approach).

  • Mass spectrometer.

Procedure (Example using CETSA-MS):

  • Culture cells with and without this compound treatment.

  • Perform a CETSA experiment as described above.

  • Instead of a Western blot, digest the soluble protein fractions into peptides.

  • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a thermal shift specifically in the presence of this compound are potential direct or indirect targets. This allows for a broad assessment of specificity.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the methods to assess its specificity, the following diagrams are provided.

SZL_P1_41_Pathway cluster_SCF SCF-Skp2 E3 Ligase Complex Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 Rbx1 Rbx1 Cul1->Rbx1 Substrate Substrate (e.g., p27) Cul1->Substrate ubiquitinates Ub Ubiquitin Rbx1->Ub recruits E2-Ub Skp2 Skp2 Skp2->Skp1 Skp2->Substrate recognizes Proteasome Proteasome Substrate->Proteasome targeted to Degradation Degradation Proteasome->Degradation SZL_P1_41 This compound SZL_P1_41->Skp2 inhibits interaction

Caption: Signaling pathway of the SCF-Skp2 E3 ligase and the inhibitory action of this compound.

Specificity_Workflow start Start: E3 Ligase Inhibitor Candidate invitro In Vitro Ubiquitination Assay (Target vs. Other E3s) start->invitro cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) start->cetsa proteomics Proteomic Profiling (Off-Target Identification) start->proteomics data_analysis Data Analysis and Specificity Assessment invitro->data_analysis cetsa->data_analysis proteomics->data_analysis end Conclusion on Specificity data_analysis->end

Caption: Experimental workflow for assessing the specificity of an E3 ligase inhibitor.

Conclusion

The available evidence strongly indicates that this compound is a specific inhibitor of the SCF-Skp2 E3 ubiquitin ligase. Its mechanism of action, which involves the disruption of the Skp2-Skp1 interaction, confers selectivity for the Skp2-containing SCF complex over other tested SCF complexes. While comprehensive quantitative data against a wide array of E3 ligases is limited, the existing studies, in conjunction with the detailed experimental protocols provided, offer a solid framework for researchers to further investigate and validate the specificity of this compound in their specific experimental systems. This guide serves as a valuable resource for making informed decisions in the pursuit of targeted therapies.

References

SZL P1-41: A Comparative Guide to its Anti-Tumor Effects Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comprehensive analysis of the anti-tumor efficacy of SZL P1-41, a selective inhibitor of S-phase kinase-associated protein 2 (Skp2), across various preclinical cancer models. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental methodologies, and mechanistic insights to facilitate an objective evaluation of this compound's therapeutic potential compared to other Skp2 inhibitors.

Abstract

This compound is a small molecule inhibitor that disrupts the formation of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex by preventing the crucial interaction between Skp2 and Skp1.[1][2] This mode of action leads to the accumulation of key tumor suppressor proteins, most notably p27Kip1 and p21Cip1, which in turn induces cell cycle arrest, senescence, and apoptosis in cancer cells.[2][3] Furthermore, this compound has been shown to inhibit Akt-mediated glycolysis, a critical metabolic pathway for cancer cell proliferation and survival.[2][4] This guide cross-validates these anti-tumor effects in prostate, lung, and clear cell renal cell carcinoma (ccRCC) models, offering a comparative perspective against other therapeutic strategies.

Comparative Efficacy of this compound: In Vitro Studies

The potency of this compound has been evaluated across a panel of cancer cell lines, demonstrating significant anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values highlight its differential efficacy, which is dependent on the specific cancer type and its molecular background.

Cell Line Cancer Type This compound IC50 (µM) Alternative Skp2 Inhibitor Alternative Inhibitor IC50 (µM) Reference
PC3Prostate Cancer5.61SKPin C1>10[4]
LNCaPProstate Cancer1.22Gartanin8.32[4]
H460Non-Small Cell Lung Cancer5.15SKPin C133[4]
A549Non-Small Cell Lung CancerNot explicitly reported, but effectiveNot explicitly reportedNot explicitly reported[4]
769-PClear Cell Renal Cell Carcinoma20.66MLN8237 (Aurora-A inhibitor)10.97
Caki-1Clear Cell Renal Cell CarcinomaLess effective than in 769-PMLN8237 (Aurora-A inhibitor)Less effective than in 769-P
TAIL7T-cell Acute Lymphoblastic Leukemia30SKPin C12.4[2]

Key Observations:

  • This compound demonstrates notable potency in prostate cancer cell lines (PC3 and LNCaP).[4]

  • In the H460 non-small cell lung cancer cell line, this compound is significantly more potent than SKPin C1, suggesting that disrupting the SCF-Skp2 complex assembly is a more effective strategy in this context than solely preventing p27 binding.[4]

  • Conversely, in the T-ALL cell line TAIL7, SKPin C1, which directly inhibits the Skp2-p27 interaction, is more effective than this compound.[2] This highlights the context-dependent nature of Skp2 inhibition.

  • In clear cell renal cell carcinoma, while the Aurora-A inhibitor MLN8237 shows a lower IC50, this compound exhibits significant activity and demonstrates synergistic effects when used in combination.

In Vivo Anti-Tumor Activity of this compound

The anti-tumor effects of this compound have been validated in several xenograft models, demonstrating its potential for in vivo efficacy.

Cancer Model Treatment Dosage and Administration Key Findings Reference
Prostate Cancer (PC3 xenograft)This compound40-80 mg/kg, i.p.Dose-dependent inhibition of tumor growth. Treated tumors were approximately a quarter of the size of those in control mice.[3][5]
Lung Cancer (A549 xenograft)This compound40-80 mg/kg, i.p.Dose-dependent inhibition of tumor growth.[3][5]
Clear Cell Renal Cell Carcinoma (769-P xenograft)This compound (monotherapy)80 mg/kg/day, i.p. for 28 daysSignificant reduction in average tumor size and weight compared to control.
Clear Cell Renal Cell Carcinoma (769-P xenograft)This compound + MLN823780 mg/kg/day this compound (i.p.) + 40 mg/kg/day MLN8237 (p.o.) for 28 daysSynergistic and significant reduction in average tumor size and tumor weight compared to either monotherapy.

Combination Therapy Potential

This compound has shown promise in combination with conventional chemotherapeutic agents. In cell line experiments, combining this compound with doxorubicin (B1662922) or cyclophosphamide (B585) resulted in a significant enhancement of their anti-proliferative effects. Specifically, the combination:

  • Tripled the cancer cell growth inhibition of doxorubicin.[3]

  • Doubled the cancer cell growth inhibition of cyclophosphamide.[3]

These findings suggest that this compound could be a valuable component of combination chemotherapy regimens, potentially overcoming drug resistance and improving therapeutic outcomes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

SZL_P1_41_Signaling_Pathway cluster_SCF_Complex SCF Complex Assembly cluster_Downstream_Effects Downstream Effects Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Interaction Cullin1 Cullin-1 Skp2->Cullin1 Ubiquitination_p27 Ubiquitination & Degradation of p27 Skp2->Ubiquitination_p27 Ubiquitination_Akt Ubiquitination & Activation of Akt Skp2->Ubiquitination_Akt Rbx1 Rbx1 Cullin1->Rbx1 SZL_P1_41 This compound SZL_P1_41->Skp2 Inhibits Interaction SZL_P1_41->Ubiquitination_p27 Blocks SZL_P1_41->Ubiquitination_Akt Blocks p27 p27 (Tumor Suppressor) CellCycleArrest Cell Cycle Arrest (G1/S) p27->CellCycleArrest Senescence Senescence p27->Senescence Akt Akt (Pro-survival) Glycolysis Inhibition of Aerobic Glycolysis Akt->Glycolysis Ubiquitination_p27->p27 Degrades Ubiquitination_Akt->Akt Activates

Caption: Mechanism of Action of this compound.

Cell_Viability_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere (24 hours) seed_cells->adhere treat Treat with this compound (various concentrations) and Vehicle Control adhere->treat incubate Incubate for a Defined Period (e.g., 48-72 hours) treat->incubate add_reagent Add Cell Viability Reagent (e.g., MTT, MTS, or resazurin) incubate->add_reagent incubate_reagent Incubate to Allow Colorimetric/Fluorometric Conversion add_reagent->incubate_reagent measure Measure Absorbance/ Fluorescence with a Plate Reader incubate_reagent->measure analyze Analyze Data and Calculate IC50 Values measure->analyze end End analyze->end

Caption: Experimental Workflow for Cell Viability Assay.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Cells are incubated with the compound for a period ranging from 48 to 72 hours.

  • Viability Assessment: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or resazurin (B115843) is added to each well.

  • Data Acquisition: After an incubation period to allow for the conversion of the reagent by metabolically active cells, the absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered at a predetermined dose and schedule (e.g., 40-80 mg/kg daily via intraperitoneal injection). The control group receives a vehicle solution.

  • Monitoring: Tumor growth and body weight of the mice are monitored throughout the study.

  • Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a maximum allowable size), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or western blotting).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treatment groups to the control group.

Conclusion

This compound is a potent and selective inhibitor of the Skp2 E3 ubiquitin ligase with demonstrated anti-tumor activity in a range of preclinical cancer models. Its distinct mechanism of action, involving the disruption of the Skp2-Skp1 interaction, offers a compelling therapeutic strategy. The data presented in this guide underscore the importance of considering the specific molecular context of a cancer when evaluating the potential of targeted therapies like this compound. Further investigation, particularly in combination with other anti-cancer agents, is warranted to fully elucidate its clinical potential.

References

A Comparative Guide to Skp2 Inhibitors: Unveiling IC50 Values and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of various S-phase kinase-associated protein 2 (Skp2) inhibitors, supported by experimental data, to guide informed selection for cancer research and therapeutic development.

Skp2, a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, is a key regulator of cell cycle progression and is frequently overexpressed in a wide range of human cancers. Its primary oncogenic role involves targeting tumor suppressor proteins, most notably p27Kip1, for ubiquitination and subsequent proteasomal degradation. This activity promotes cell cycle progression from G1 to S phase, and its dysregulation is a hallmark of many malignancies. Consequently, the development of small molecule inhibitors targeting Skp2 has emerged as a promising anti-cancer strategy.

This guide provides a comparative overview of various Skp2 inhibitors, presenting their half-maximal inhibitory concentration (IC50) values across different cancer cell lines. Furthermore, it details the experimental protocols utilized to determine these inhibitory activities, offering a comprehensive resource for researchers in the field.

Comparative IC50 Values of Skp2 Inhibitors

The potency of Skp2 inhibitors varies depending on the compound's mechanism of action and the specific cancer cell line being investigated. The following table summarizes the IC50 values for several prominent Skp2 inhibitors.

InhibitorCancer Cell LineIC50 (µM)Reference
SZL-P1-41 (#25) PC3 (Prostate)5.61[1]
LNCaP (Prostate)1.22[1]
769-P (Renal)20.66[2]
H460 (Lung)5.15[1]
Gartanin 22Rv1 (Prostate)8.32[3]
PC3 (Prostate)13.56 - 14[3][4]
PC3/Skp2 (Prostate, overexpressing Skp2)~4[4]
T24, UM-UC-3, HT-1376, TCCSUP (Bladder)4.1 - 18.1[5]
Safranal HCT116 (Colon)49.3[6]
A549 (Lung)92.5[6]
K-562 (Chronic Myelogenous Leukemia)241[7]
SKPin C1 U266 (Multiple Myeloma)>10[8]
RPMI 8226 (Multiple Myeloma)>10[8]
H460 (Lung)33[1]
Gentian Violet OVCAR8 (Ovarian)0.665[9]
SKOV3 (Ovarian)0.5867[9]
A2780 (Ovarian)1.0367[9]
C2 ECC-1 (Endometrial)14.3[10]
SYK-031 SGC-7901 (Gastric)34.05[11]
Compound 14i PC-3 (Prostate)4.8[12]
MGC-803 (Gastric)7.0[12]

Skp2 Signaling Pathway and Inhibition Mechanisms

Skp2 functions as the substrate recognition subunit of the SCF E3 ligase complex. The canonical pathway involves the phosphorylation of p27, which is then recognized by Skp2, leading to its ubiquitination and degradation by the proteasome. This process is crucial for the G1/S phase transition. Various inhibitors target different aspects of this pathway. For instance, SZL-P1-41 prevents the assembly of the Skp2-Skp1 complex, while SKPin C1 is designed to block the interaction between Skp2 and p27.

Skp2_Signaling_Pathway cluster_SCF SCF Complex Assembly cluster_inhibitors Inhibitor Mechanisms Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 Skp2 Skp2 Skp1->Skp2 Rbx1 Rbx1 Cul1->Rbx1 p27_P Phosphorylated p27 Skp2->p27_P Recognizes Ub Ubiquitin p27_P->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation p27 Degradation Proteasome->Degradation CellCycle G1/S Phase Progression Degradation->CellCycle Promotes SZL_P1_41 SZL-P1-41 SZL_P1_41->Skp1 Disrupts Assembly SKPin_C1 SKPin C1 SKPin_C1->Skp2 Blocks p27 Binding

Skp2 signaling pathway and points of inhibition.

Experimental Protocols

Accurate determination of IC50 values is paramount for the comparative assessment of inhibitors. Below are detailed methodologies for key experiments cited in the characterization of Skp2 inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Skp2 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete medium and allow them to adhere for 18-24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of the Skp2 inhibitor in complete medium. Replace the existing medium with 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Skp2 Inhibitor (various concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) & Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Workflow for determining IC50 using the MTT assay.
In Vitro Ubiquitination Assay

This biochemical assay directly assesses the E3 ligase activity of the SCF-Skp2 complex.

Materials:

  • Recombinant E1, E2 (e.g., UbcH3), and SCF-Skp2 complex components

  • Recombinant p27 substrate

  • Ubiquitin

  • ATP

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Skp2 inhibitor

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine E1, E2, ubiquitin, the SCF-Skp2 complex, and the p27 substrate in the ubiquitination buffer.

  • Inhibitor Addition: Add the Skp2 inhibitor at various concentrations to the reaction mixtures. Include a vehicle control.

  • Reaction Initiation: Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by SDS-PAGE and Western blotting using an anti-p27 antibody to visualize the polyubiquitinated p27 ladder. A decrease in the intensity of the high-molecular-weight p27 bands indicates inhibition of Skp2 E3 ligase activity.

Western Blot Analysis for p27 and Skp2 Levels

This technique is used to measure the cellular levels of Skp2 and its substrate p27 following inhibitor treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Skp2, anti-p27, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. An effective Skp2 inhibitor will lead to an increase in p27 protein levels.

Conclusion

The landscape of Skp2 inhibitors is rapidly evolving, with numerous compounds demonstrating potent anti-cancer activity in preclinical studies. The choice of inhibitor for a specific research application should be guided by its IC50 value in the relevant cancer cell type, its mechanism of action, and its off-target effects. The experimental protocols detailed herein provide a foundation for the rigorous evaluation and comparison of existing and novel Skp2 inhibitors, ultimately aiding in the development of more effective cancer therapies.

References

Validating p53-Independent Senescence: A Comparative Analysis of SZL P1-41 and Alternative Induction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SZL P1-41-induced senescence with other p53-independent senescence pathways. Supported by experimental data, this document details the mechanisms of action, presents quantitative comparisons, and provides comprehensive experimental protocols for validation.

Cellular senescence, a state of irreversible cell cycle arrest, is a potent tumor-suppressive mechanism. While often dependent on the p53 tumor suppressor protein, inducing senescence through p53-independent pathways holds significant therapeutic promise, particularly in cancers with mutated or deficient p53. This compound, a specific inhibitor of the S-phase kinase-associated protein 2 (Skp2), has emerged as a key compound in this area. This guide validates the p53-independent senescence induced by this compound and compares its performance with alternative pathways.

Mechanisms of p53-Independent Senescence Induction

This compound: Targeting the Skp2-p27 Axis

This compound is a small molecule that specifically inhibits the Skp2 E3 ubiquitin ligase.[1][2] It functions by binding to the F-box domain of Skp2, which prevents its association with Skp1 and the subsequent formation of the functional SCF-Skp2 complex.[3] This inhibition leads to the accumulation of key cell cycle regulators that are normally targeted for degradation by Skp2, most notably the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[4][5] The stabilization and accumulation of p27 lead to the inhibition of CDK2 activity, resulting in a G1 cell cycle arrest and the onset of cellular senescence, independent of p53 status.[4][6]

Alternative p53-Independent Senescence Pathways

Two notable alternative pathways for inducing p53-independent senescence are the loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) and the activation of Checkpoint Kinase 2 (Chk2).

  • PTEN-Loss Induced Cellular Senescence (PICS): Loss of PTEN function, a common event in many cancers, leads to the hyperactivation of the PI3K/AKT signaling pathway.[7][8] This sustained signaling cascade can, paradoxically, trigger cellular senescence as a tumor-suppressive failsafe mechanism.[9][10] While the downstream effectors can vary, PICS often involves the upregulation of p21Cip1, another CDK inhibitor, in a p53-independent manner.[1][11]

  • Chk2-Dependent p21 Induction: Checkpoint Kinase 2 (Chk2) is a crucial transducer in the DNA damage response pathway.[1] Upon activation by DNA damage, Chk2 can directly phosphorylate and activate downstream targets to induce cell cycle arrest.[1] In some cellular contexts, Chk2 can promote the transcriptional induction of p21, leading to senescence, even in cells lacking functional p53.[12]

Quantitative Performance Comparison

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound and compounds that induce alternative p53-independent senescence pathways. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from experiments conducted in similar cell lines.

Table 1: Induction of Senescence-Associated β-Galactosidase (SA-β-gal) Activity

Compound/ConditionMechanism of ActionCell LineConcentration/ DurationPercentage of SA-β-gal Positive CellsCitation
This compound Skp2 InhibitionLNCaP (Prostate Cancer)20 µM / 48h~45%[5]
PTEN siRNA PTEN KnockdownLAPC-4 (Prostate Cancer)48h~30%[5]
Doxorubicin (in p53-null cells) DNA Damage (Chk2 activation)H1299 (Lung Cancer)0.2 µM / 72h~60%[13]

Table 2: Effects on Key Senescence-Associated Proteins

Compound/ConditionMechanism of ActionCell LineKey Protein ChangesCitation
This compound Skp2 InhibitionLNCaP↑ p27, ↑ p21, ↓ Skp2[5]
PTEN siRNA PTEN KnockdownLAPC-4↑ p27, ↑ p-Akt[5]
Chk2 Activation (Doxorubicin in p53-null) DNA DamageH1299↑ p21, ↑ γH2AX[13]

Table 3: Cell Cycle Arrest

Compound/ConditionMechanism of ActionCell LineEffect on Cell CycleCitation
This compound Skp2 InhibitionMultiple MyelomaG0/G1 Arrest[6]
PTEN Knockdown PTEN LossHuman FibroblastsG1 Arrest[10]
Chk2 Activation DNA Damagep53-defective cellsG1/S and G2/M Arrest[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and comparison of p53-independent senescence inducers.

1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used cytochemical marker for senescent cells.

  • Materials:

    • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS.

    • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

  • Protocol:

    • Wash cells twice with PBS.

    • Fix cells with Fixation Solution for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Add Staining Solution to the cells and incubate at 37°C without CO2 for 12-16 hours.

    • Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

    • Quantify the percentage of blue-stained cells from at least three independent fields of view.

2. Immunoblotting for Senescence Markers

This technique is used to detect changes in the expression levels of key proteins involved in senescence pathways.

  • Materials:

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Primary antibodies (e.g., anti-p27, anti-p21, anti-Skp2, anti-phospho-Akt, anti-γH2AX, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • ECL Western Blotting Substrate.

  • Protocol:

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.[14]

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[14]

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody overnight at 4°C.[14]

    • Wash the membrane three times with TBST.[14]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.[14]

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[14]

    • Normalize protein levels to a loading control such as β-actin.

3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 70% cold ethanol (B145695).

    • PBS.

    • Propidium Iodide (PI) staining solution (containing RNase A).

  • Protocol:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells twice with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and a general experimental workflow for validating p53-independent senescence.

SZL_P1_41_Pathway cluster_drug This compound Action cluster_SCF SCF Complex cluster_downstream Downstream Effects This compound This compound Skp2 Skp2 This compound->Skp2 Inhibits SCF-Skp2 Complex SCF-Skp2 Complex Skp1 Skp1 Skp2->SCF-Skp2 Complex Forms p27 p27 SCF-Skp2 Complex->p27 Degrades CDK2 CDK2 p27->CDK2 Inhibits G1 Arrest/Senescence G1 Arrest/Senescence CDK2->G1 Arrest/Senescence Prevents

Caption: this compound inhibits Skp2, leading to p27 accumulation and senescence.

Alternative_Pathways cluster_PTEN PTEN-Loss Pathway cluster_Chk2 Chk2 Pathway PTEN Loss PTEN Loss PI3K/Akt PI3K/Akt PTEN Loss->PI3K/Akt Activates p21_pten p21 PI3K/Akt->p21_pten Induces Senescence_pten Senescence p21_pten->Senescence_pten DNA Damage DNA Damage Chk2 Chk2 DNA Damage->Chk2 Activates p21_chk2 p21 Chk2->p21_chk2 Induces Senescence_chk2 Senescence p21_chk2->Senescence_chk2

Caption: Alternative p53-independent senescence pathways.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Senescence Inducer (e.g., this compound, PTEN inhibitor) start->treatment harvest Harvest Cells at Different Time Points treatment->harvest analysis Perform Analyses harvest->analysis sa_beta_gal SA-β-gal Staining analysis->sa_beta_gal western Immunoblotting analysis->western facs Cell Cycle Analysis analysis->facs end Compare Senescence Induction sa_beta_gal->end western->end facs->end

Caption: General workflow for validating p53-independent senescence.

References

A Head-to-Head Comparison: SZL P1-41 Versus Genetic Skp2 Knockdown in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of S-phase kinase-associated protein 2 (Skp2) presents a promising avenue for cancer therapy. Skp2, a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, is a key regulator of cell cycle progression and is frequently overexpressed in various cancers. Its inhibition can lead to the accumulation of tumor suppressor proteins, such as p27Kip1, thereby inducing cell cycle arrest and apoptosis in cancer cells. This guide provides a side-by-side comparison of two primary methods for Skp2 inhibition: the pharmacological inhibitor SZL P1-41 and genetic knockdown techniques (e.g., siRNA, shRNA).

This comparison guide delves into the mechanisms of action, quantitative performance, and experimental protocols associated with both approaches, offering a comprehensive resource for designing and interpreting experiments aimed at targeting the Skp2 pathway.

Mechanism of Action: A Tale of Two Approaches

This compound is a small molecule inhibitor that directly targets Skp2.[1] It functions by binding to a pocket on Skp2, thereby preventing its interaction with Skp1, a crucial step for the assembly of a functional SCF-Skp2 E3 ligase complex.[1] This disruption inhibits the ubiquitination and subsequent degradation of Skp2 substrates, most notably the cyclin-dependent kinase inhibitor p27.[2]

Genetic knockdown, on the other hand, involves the use of techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA) to reduce the expression of the Skp2 protein at the mRNA level.[3][4] This leads to a decrease in the total amount of Skp2 protein available to form the SCF complex, ultimately resulting in the same downstream effect as this compound: the stabilization of proteins like p27.[3][4]

Quantitative Performance: A Comparative Analysis

The efficacy of both this compound and genetic Skp2 knockdown has been demonstrated across a range of cancer cell lines. The following tables provide a summary of the quantitative data available for each method.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
769-PClear Cell Renal Cell Carcinoma20.66[5]
H460Non-Small Cell Lung Cancer5.15[6]
TAIL7T-cell Acute Lymphoblastic Leukemia30[6]

Table 2: Effects of Genetic Skp2 Knockdown on Cancer Cell Lines

Cell LineCancer TypeMethodEffectReference
HEC-1-AEndometrial CarcinomashRNA86.46% reduction in Skp2 mRNA[3]
ACHNRenal CarcinomashRNA77.10% of cells in G0/G1 phase[7]
768-ORenal CarcinomashRNA76.84% of cells in G0/G1 phase[7]
Esophageal Cancer CellsEsophageal CancersiRNA14-76% of cells with G1 DNA content (apoptotic)[7]
Hssy-IISynovial SarcomashRNA59.9% reduction in invasion[8]
Syo-1Synovial SarcomashRNA41.6% reduction in invasion[8]
CAL27Oral Squamous Cell CarcinomashRNASignificant suppression of cell viability[9]
SCC25Oral Squamous Cell CarcinomashRNASignificant suppression of cell viability[9]

Signaling Pathways and Experimental Workflows

The inhibition of Skp2, either by this compound or genetic knockdown, triggers a cascade of downstream events, primarily centered on the stabilization of the tumor suppressor p27. This leads to cell cycle arrest, and in many cases, apoptosis.

Skp2_Signaling_Pathway Skp2-p27 Signaling Pathway Skp2 Skp2 SCF_Complex SCF-Skp2 Complex Skp2->SCF_Complex Skp1 Skp1 Cul1 Cul1 Skp1->SCF_Complex Rbx1 Rbx1 Cul1->SCF_Complex Rbx1->SCF_Complex p27 p27 SCF_Complex->p27 Ubiquitination Proteasome Proteasome p27->Proteasome Degradation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) p27->Cell_Cycle_Arrest Induces Ub Ubiquitin Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis SZL_P1_41 This compound SZL_P1_41->Skp1 Blocks Interaction siRNA_shRNA siRNA/shRNA siRNA_shRNA->Skp2 Reduces Expression

Caption: Skp2-p27 Signaling Pathway and points of intervention.

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and genetic Skp2 knockdown.

Experimental_Workflow Workflow for Comparing this compound and Skp2 Knockdown start Start: Culture Cancer Cells treatment Treatment Groups start->treatment control Control (Vehicle) treatment->control szl This compound treatment->szl sirna Skp2 siRNA/shRNA treatment->sirna incubation Incubation control->incubation szl->incubation sirna->incubation assays Downstream Assays incubation->assays mtt MTT Assay (Cell Viability) assays->mtt wb Western Blot (p27 levels) assays->wb ub In Vivo Ubiquitination (p27 ubiquitination) assays->ub facs FACS Analysis (Apoptosis/Cell Cycle) assays->facs analysis Data Analysis & Comparison mtt->analysis wb->analysis ub->analysis facs->analysis end Conclusion analysis->end

Caption: A generalized experimental workflow for comparative analysis.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is indicative of their viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or transfect with Skp2 siRNA/shRNA. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Western Blot for p27 Protein Levels

This technique is used to detect and quantify the levels of the p27 protein.

Methodology:

  • Cell Lysis: After treatment with this compound or Skp2 knockdown, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p27 (e.g., rabbit anti-p27 Kip1, 1:1000 dilution) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.

In Vivo Ubiquitination Assay

This assay is used to assess the ubiquitination status of p27 within the cell.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged ubiquitin, p27, and Skp2.

  • Treatment: Treat the transfected cells with this compound or a vehicle control. For genetic knockdown experiments, cells would have been previously transfected with Skp2 siRNA/shRNA. It is common to also treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation: Dilute the lysates and immunoprecipitate the protein of interest (p27) using a specific antibody.

  • Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated p27.

Conclusion

Both this compound and genetic Skp2 knockdown are effective methods for inhibiting the Skp2 pathway and inducing anti-cancer effects. This compound offers the advantage of a titratable, reversible inhibition, which is beneficial for pharmacological studies and preclinical development. Genetic knockdown, while providing a high degree of specificity, can be more challenging to implement and control. The choice between these two approaches will depend on the specific experimental goals, the cell system being used, and the desired level of control over Skp2 inhibition. This guide provides the foundational information and experimental frameworks necessary for researchers to make informed decisions and robustly investigate the therapeutic potential of targeting Skp2 in cancer.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling SZL P1-41

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of SZL P1-41, a specific inhibitor of S-phase kinase-associated protein 2 (Skp2). The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure user safety. The information is derived from the Safety Data Sheet (SDS) for this compound.

Protection Type Equipment Specification Purpose
Eye Protection Safety glassesTo prevent eye contact with dust or splashes.
Hand Protection Compatible chemical-resistant glovesTo avoid skin contact.
Respiratory Protection NIOSH (US) or NIIN (EU) approved air-purifying respiratorTo prevent inhalation of dust or aerosols.
Skin and Body Protection Lab coatTo protect skin and personal clothing.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage:

  • Store at -20°C for long-term stability.

Handling:

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Prevent contact with eyes, skin, and clothing.

  • Ensure adequate ventilation in the handling area.

  • Wash hands and any exposed skin thoroughly after handling.

Disposal Plan

Dispose of this compound and any contaminated materials in strict accordance with all applicable local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Protocol: Preparation of Stock Solutions

This protocol provides a general guideline for preparing stock solutions of this compound for in vitro experiments. Researchers should adapt this protocol based on their specific experimental needs.

  • Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening.

  • Solvent Selection: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Reconstitution:

    • To prepare a 10 mM stock solution, add the appropriate volume of solvent to the vial. For example, for 1 mg of this compound (Molecular Weight: 420.5 g/mol ), add 237.8 µL of solvent.

    • Vortex the solution to ensure it is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Visualizing the Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

This compound Handling Workflow A Receive and Verify this compound B Store at -20°C in a Designated Location A->B C Don Personal Protective Equipment (PPE) B->C D Prepare for Handling in a Ventilated Area C->D E Equilibrate Vial to Room Temperature D->E F Reconstitute with Appropriate Solvent E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Dispose of Waste According to Regulations H->I J Doff and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

Mechanism of Action: Inhibition of the Skp2-Skp1 Interaction

This compound functions by disrupting the formation of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex. Specifically, it prevents the interaction between Skp2 and Skp1, which is a critical step for the ubiquitination and subsequent degradation of various cell cycle regulators.

This compound Mechanism of Action cluster_0 Normal SCF Complex Formation cluster_1 Inhibition by this compound Skp1 Skp1 Skp2 Skp2 (F-box protein) Skp1->Skp2 Substrate Substrate (e.g., p27) Skp1->Substrate Binds Cullin1 Cullin1 Skp2->Cullin1 Skp2->Substrate Binds SZL_P1_41 This compound Rbx1 Rbx1 Cullin1->Rbx1 Cullin1->Substrate Binds Rbx1->Substrate Binds Ub Ubiquitination & Degradation Substrate->Ub Skp2_i Skp2 SZL_P1_41->Skp2_i Binds to Skp1_i Skp1 NoComplex No SCF Complex Formation

Caption: this compound inhibits Skp2-Skp1 interaction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.